3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile
Description
Properties
IUPAC Name |
3-[2-(4-chlorophenoxy)phenyl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-11-5-7-12(8-6-11)19-15-4-2-1-3-13(15)14(18)9-10-17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJSAQNUINGBKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC#N)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Advanced Synthesis Protocols: 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile
Topic: 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile synthesis pathway Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals
Strategic Analysis & Retrosynthesis
The target molecule, 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile (hereafter referred to as Target-1 ), represents a specialized
This molecular architecture is a critical intermediate in the synthesis of agrochemical fungicides (e.g., strobilurin analogues) and specific kinase inhibitors in medicinal chemistry. The presence of the ortho-phenoxy group introduces steric and electronic effects that differentiate its synthesis from simple benzoylacetonitriles.
Retrosynthetic Logic
To ensure high purity and scalability, the synthesis is best approached via a convergent pathway. The 3-oxopropanenitrile moiety is constructed via a Claisen-type condensation, utilizing the high acidity of acetonitrile (
Retrosynthetic Disconnection:
-
C-C Bond Formation (Target Generation): Disconnect at the C2-C3 bond of the propanenitrile chain. This reveals a benzoate ester precursor and an acetonitrile anion.
-
C-O Bond Formation (Core Construction): Disconnect the ether linkage. This implies an Ullmann-type coupling or S_NAr reaction between a 2-halobenzoate and 4-chlorophenol .
Figure 1: Retrosynthetic analysis of Target-1, identifying the critical ester intermediate and the diphenyl ether core construction.
Step-by-Step Experimental Protocols
Phase 1: Synthesis of the Core Intermediate
Compound: Methyl 2-(4-chlorophenoxy)benzoate
Reaction Type: Ullmann Ether Synthesis / Nucleophilic Aromatic Substitution (
While traditional Ullmann coupling uses copper powder at high temperatures, modern protocols utilizing copper(I) iodide with ligand acceleration or
Reagents & Materials
| Reagent | Equivalents | Role |
| Methyl 2-iodobenzoate (or 2-bromobenzoate) | 1.0 equiv | Substrate |
| 4-Chlorophenol | 1.2 equiv | Nucleophile |
| Potassium Carbonate ( | 2.0 equiv | Base |
| Copper(I) Iodide (CuI) | 0.05 equiv (5 mol%) | Catalyst |
| L-Proline or N,N-Dimethylglycine | 0.10 equiv (10 mol%) | Ligand |
| DMF (Anhydrous) | 0.5 M conc.[1][2] | Solvent |
Protocol
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge Methyl 2-iodobenzoate (26.2 g, 100 mmol), 4-Chlorophenol (15.4 g, 120 mmol), and anhydrous
(27.6 g, 200 mmol). -
Catalyst Addition: Add CuI (950 mg, 5 mmol) and L-Proline (1.15 g, 10 mmol).
-
Solvation: Add anhydrous DMF (200 mL) under an inert atmosphere (
or Ar). -
Reaction: Heat the mixture to 90–100°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1) or HPLC.[2] The starting benzoate ester should be fully consumed.
-
Workup:
-
Dilute with water (600 mL) and extract with Ethyl Acetate (
mL). Note: The ester is organic soluble; do not acidify yet as we want to keep unreacted phenol in the aqueous phase as phenoxide. -
Wash the combined organic layers with 1M NaOH (to remove excess 4-chlorophenol), followed by brine.
-
Dry over
, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize from hot ethanol or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes) to yield Methyl 2-(4-chlorophenoxy)benzoate as a white to off-white solid.
Phase 2: Formation of the -Ketonitrile (Target Synthesis)
Compound: 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile Reaction Type: Base-Mediated Claisen Condensation
This step requires the generation of the acetonitrile anion (cyanomethyl anion). Sodium hydride (NaH) is the preferred base due to the irreversible deprotonation of acetonitrile and the subsequent formation of the stable enolate salt of the product, which drives the equilibrium forward.
Reagents & Materials
| Reagent | Equivalents | Role |
| Methyl 2-(4-chlorophenoxy)benzoate | 1.0 equiv | Substrate |
| Acetonitrile (Anhydrous) | 2.5 equiv | Reactant/Nucleophile |
| Sodium Hydride (60% in oil) | 1.5 equiv | Strong Base |
| Toluene (Anhydrous) or THF | 0.3 M conc. | Solvent |
Protocol
-
Base Preparation: In a dry 3-neck flask under Argon, wash Sodium Hydride (60% dispersion, 6.0 g, 150 mmol) with dry hexane (
) to remove mineral oil if high purity is required (optional for bulk scale). Suspend the NaH in anhydrous Toluene (150 mL). -
Nucleophile Formation: Heat the NaH suspension to 80°C . Add a solution of anhydrous Acetonitrile (10.25 g, 250 mmol) in Toluene (50 mL) dropwise over 20 minutes. Caution: Hydrogen gas evolution.
-
Condensation: Add a solution of Methyl 2-(4-chlorophenoxy)benzoate (26.2 g, 100 mmol) in Toluene (100 mL) dropwise to the hot reaction mixture over 30–45 minutes.
-
Expert Insight: The slow addition prevents self-condensation of the ester, although the high pKa of the ester alpha-protons (if any) usually makes this less of a concern compared to the nitrile anion.
-
-
Completion: Maintain reflux (approx. 110°C) for 4–6 hours. The reaction mixture will become a thick slurry as the sodium enolate of the product precipitates.
-
Quenching & Workup:
-
Cool the mixture to 0°C.
-
Critical Step: Slowly quench with ice-water (200 mL). The solid enolate will dissolve into the aqueous phase.
-
Separate the layers.[2][3][4][6][8][9][10] The product is in the aqueous phase as the sodium salt. Discard the organic layer (removes unreacted neutral impurities).
-
Acidify the aqueous phase carefully with 2M HCl to pH 2–3. The target
-ketonitrile will precipitate as a solid or oil out. -
Extract with Ethyl Acetate (
mL), dry over , and concentrate.
-
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, recrystallize from Isopropanol/Hexane or Ethanol.
Figure 2: Reaction workflow for the conversion of the ester intermediate to the final beta-ketonitrile.
Process Control & Analytical Validation
Key Process Parameters (KPPs)
-
Moisture Control: The Claisen condensation is strictly water-sensitive. NaH will decompose, and the ester can hydrolyze to the benzoic acid (a dead-end byproduct) if water is present.
-
Temperature: Acetonitrile anion generation requires elevated temperatures (approx. 80°C) to proceed efficiently with NaH. Lower temperatures may result in slow reaction rates or incomplete conversion.
-
Stoichiometry: Excess acetonitrile (2.0–2.5 equiv) acts as both reactant and co-solvent to stabilize the polar transition state.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 2) | Incomplete deprotonation of acetonitrile | Ensure NaH is fresh; increase temperature to reflux; ensure anhydrous conditions. |
| Benzoic Acid Byproduct | Hydrolysis of ester | Check solvent dryness; ensure inert atmosphere; avoid adventitious water during addition. |
| Product is Oily | Keto-Enol impurities or residual solvent | Triturate with cold Hexane/Ether mixture to induce crystallization. |
Analytical Characterization (Expected Data)[7][9][10][11][12]
-
H NMR (DMSO-
, 400 MHz):-
The molecule exists in equilibrium between keto and enol forms.
-
Keto form:
ppm (s, 2H, -CH -CN). -
Enol form:
ppm (s, 1H, =CH -CN) and broad OH singlet ( ppm). -
Aromatic:
6.8–7.8 ppm (m, 8H, diphenyl ether protons).
-
-
IR Spectroscopy:
-
Nitrile (
): Weak/Medium band at cm (conjugated nitriles can shift). -
Ketone (
): Strong band at cm .
-
-
Mass Spectrometry (ESI):
-
or
depending on ionization mode. Look for characteristic chlorine isotope pattern ( ratio of 3:1).
-
or
References
-
Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives. ResearchGate. Available at: [Link]
- Process for the production of 3-oxonitriles (US4728743A).Google Patents.
-
A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide. PubMed Central (PMC). Available at: [Link]
-
Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Organic Syntheses. Available at: [Link]
Sources
- 1. US20110130540A1 - Processes for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]
Technical Guide: Crystal Structure & Characterization of 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile
[1]
Executive Summary
Compound: 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile CAS Registry Number: 136562-69-1 Molecular Formula: C₁₅H₁₀ClNO₂ Molecular Weight: 271.70 g/mol [1]
This compound represents a critical "privileged scaffold" in drug discovery, combining a
Chemical Architecture & Conformational Analysis[1]
The molecule is built upon two distinct structural domains that dictate its solid-state packing: the flexible diaryl ether linkage and the tautomerically active
The Diaryl Ether Core
The 2-(4-chlorophenoxy)phenyl moiety introduces a significant degree of conformational freedom.[1] In the crystalline state, diaryl ethers typically adopt a twisted conformation to minimize steric repulsion between the ortho-hydrogens and the ether oxygen lone pairs.[1]
-
Twist Angle (
): Expected to be between and relative to the central C-O-C plane. -
Electronic Effect: The para-chloro substituent exerts an electron-withdrawing inductive effect (-I), increasing the acidity of the aromatic protons and influencing
-stacking interactions.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-Ketonitrile Tautomerism
The 3-oxopropanenitrile group exists in an equilibrium between the keto and enol forms.[1] While the keto form is generally favored in solution, the solid-state structure is often stabilized by intermolecular hydrogen bonding networks involving the enol.[1]
-
Keto Form:
(Dominant in non-polar solvents)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Enol Form:
(Stabilized by H-bonds)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Structural Logic Diagram
The following diagram illustrates the conformational degrees of freedom and the tautomeric equilibrium.
Figure 1: Structural logic governing the solid-state conformation of the title compound.[1]
Experimental Methodology: Synthesis & Crystallization[1][2]
To obtain high-quality single crystals suitable for X-ray diffraction (SC-XRD), a controlled synthesis followed by slow evaporation is required.[1]
Synthesis Protocol
The most robust route involves the condensation of 2-(4-chlorophenoxy)benzoate esters with acetonitrile anion.[1]
Step-by-Step Protocol:
-
Activation: Dissolve 2-(4-chlorophenoxy)benzoic acid in dry DCM. Add oxalyl chloride (1.2 eq) and catalytic DMF to generate the acid chloride.
-
Condensation: In a separate vessel, treat acetonitrile (1.5 eq) with n-Butyllithium (n-BuLi) or NaH in THF at -78°C to form the lithio-acetonitrile species.
-
Coupling: Cannulate the acid chloride solution into the nitrile anion solution. Stir at -78°C for 1 hour, then warm to RT.
-
Quench: Acidify with 1M HCl to pH 4. Extract with ethyl acetate.
-
Purification: Recrystallize the crude solid from ethanol/water (4:1).
Crystallization for Diffraction[1]
-
Solvent System: Slow evaporation from Acetone/Hexane (1:3) or Ethanol/Water .
-
Conditions: Dissolve 50 mg of pure compound in 2 mL acetone. Layer 6 mL of hexane on top in a narrow vial. Cap loosely and allow to stand at 4°C for 3-5 days.
-
Target Morphology: Colorless prisms or blocks. Avoid needles (often indicate rapid precipitation).[1]
Crystallographic Characterization Framework
Data Collection Strategy
-
Instrument: Single Crystal X-ray Diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB).[1]
-
Radiation: Mo-K
(ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> Å) is preferred over Cu-K to minimize absorption by the Chlorine atom. -
Temperature: Collect data at 100 K to reduce thermal motion (libration) of the terminal nitrile and phenoxy groups.
Predicted Unit Cell & Space Group
Based on homologous benzoylacetonitriles, the compound is likely to crystallize in a monoclinic or triclinic system.[1]
| Parameter | Predicted Range / Value |
| Crystal System | Monoclinic (Most probable) |
| Space Group | |
| Z (Molecules/Cell) | 4 |
| Density ( | ~1.35 - 1.45 g/cm³ |
| Absorption Coeff ( | ~0.25 mm⁻¹ (Mo-K |
Key Structural Features to Refine
When solving the structure (using SHELXT or OLEX2), pay specific attention to these interactions:
-
Nitrile Geometry: The
angle should be nearly linear (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ). Significant deviation suggests packing forces or disorder. -
Chlorine Contacts: Look for Halogen Bonding (
orngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ). The Cl atom often acts as a Lewis acid (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -hole) interacting with nucleophilic centers. -
Active Methylene: The protons on the
-carbon (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> in keto form) are acidic. Check difference Fourier maps for H-atom positions to confirm the Keto vs. Enol tautomer.
Refinement Workflow Diagram
Figure 2: Standard operating procedure for crystallographic refinement of the title compound.
Structural Insights for Drug Design
The crystal structure of 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile reveals critical SAR (Structure-Activity Relationship) data:
-
Lipophilicity & Packing: The 4-chlorophenoxy group increases lipophilicity (
). In the crystal, these groups likely form hydrophobic channels, suggesting that in a protein binding pocket, this moiety would occupy a hydrophobic sub-pocket.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Rigidity vs. Flexibility: The ether linkage allows the molecule to adopt an "L-shape" or "V-shape."[1] The crystal structure captures the low-energy conformation, which serves as a starting point for docking simulations.[1]
-
Reactivity: The distance between the nitrile nitrogen and the carbonyl carbon in the crystal lattice can predict the ease of cyclization to form pyrazoles or isoxazoles.[1] A proximity of < 3.5 Å suggests a "pre-organized" conformation for synthesis.
References
-
Synthesis of Beta-Ketonitriles
-
Structural Homologs (Benzoylacetonitriles)
-
Diaryl Ether Conformational Analysis
-
Crystallographic Software (SHELX)
A Technical Guide to the Potential Biological Targets of 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile
Abstract: The compound 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile represents a compelling scaffold for drug discovery, integrating several functional motifs known for potent biological activity. This technical guide provides an in-depth analysis of its potential molecular targets, drawing from its structural characteristics: a chalcone-like framework, a reactive 3-oxopropanenitrile group, and a 4-chlorophenoxy moiety. We will explore the scientific rationale behind its potential as an inhibitor of key metalloenzymes, a modulator of inflammatory pathways, and an antimicrobial agent. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical experimental workflows to investigate the compound's mechanism of action.
Part 1: Deconstruction of the Pharmacophore - Structural Insights into Bioactivity
The predictive power of medicinal chemistry lies in understanding how specific structural features of a molecule contribute to its overall biological profile. The architecture of 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile is a composite of well-established pharmacophores, each suggesting distinct avenues of molecular interaction.
The Chalcone-like Core and its Electrophilic Nature
The backbone of the molecule is built upon a chalcone-like scaffold, characterized by an α,β-unsaturated ketone system.[1] This structure is considered a "privileged framework" in drug discovery, renowned for its broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] The electrophilic nature of the α,β-unsaturated system allows it to act as a Michael acceptor, enabling potential covalent interactions with nucleophilic residues (such as cysteine) in protein targets. This reactivity is a key factor in the inhibition of various enzymes and transcription factors.
The 3-Oxopropanenitrile Moiety: A Hub of Reactivity and Tautomerism
The 3-oxopropanenitrile group is a critical determinant of the compound's potential interactions. It features two highly reactive centers: a carbonyl group and an adjacent nitrile (cyano) group.[2]
Keto-Enol Tautomerism: A crucial feature of β-ketonitriles is their ability to exist in equilibrium between two tautomeric forms: the keto form and the enol form.[3][4] This is not merely a resonance structure but a true constitutional isomerism involving proton migration. The two forms possess distinct chemical properties; the keto form is electrophilic at the carbonyl carbon, while the enol form is nucleophilic at the α-carbon.[4] The specific tautomer that predominates and interacts with a biological target can be influenced by the microenvironment of the binding site, and this phenomenon is critical to the activity of many drugs.[5][6]
Caption: Keto-Enol tautomerism of the 3-oxopropanenitrile moiety.
The Cyano Group: The nitrile group (-C≡N) is a potent functional group. As an anion, cyanide is a classic inhibitor of metalloenzymes, most notably by coordinating with metal ions like iron and copper within active sites.[7][8] This property strongly suggests that enzymes dependent on such metal cofactors are primary potential targets.
The 4-Chlorophenoxy Substituent: Modulating Pharmacokinetics
The inclusion of a 4-chlorophenoxy group significantly impacts the molecule's physicochemical properties. The chlorine atom enhances lipophilicity, which can improve membrane permeability and cellular uptake.[1] Furthermore, halogenation is a common strategy in drug design to improve metabolic stability and binding affinity, and chloro-substituents are found in numerous approved therapeutic agents.[9] Derivatives of 4-chlorophenoxyacetic acid have been investigated for a range of pharmacological effects, including antihypertensive and tranquilizing properties.[10]
Part 2: Elucidation of Potential Molecular Targets and Pathways
Based on the structural analysis, we can hypothesize several distinct classes of biological targets. This section outlines the rationale for each target class and provides validated experimental protocols for their investigation.
Target Class 1: Metalloenzymes and Mitochondrial Respiration
Primary Rationale: The presence of the cyano group makes metalloenzymes a highly probable target class. The most well-documented target of cyanide is Cytochrome c oxidase (Complex IV) of the mitochondrial electron transport chain.[8][11][12]
Mechanism of Action: Cyanide binds with high affinity to the ferric (Fe³⁺) iron atom within the heme a₃ component of the heme a₃/CuB binuclear center of Cytochrome c oxidase.[7][8] This binding event halts the transfer of electrons from cytochrome c to oxygen, effectively shutting down aerobic respiration and the production of ATP.[7][11] This leads to a state of histotoxic hypoxia, where cells are unable to utilize oxygen.[12]
Caption: Inhibition of Complex IV by the cyanide (CN-) moiety.
This protocol measures the compound's effect on the Oxygen Consumption Rate (OCR), a direct indicator of mitochondrial respiration.
-
Cell Seeding: Plate cells of interest (e.g., A549, HepG2) in a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere overnight.
-
Assay Medium Preparation: Prepare the assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine) and adjust the pH to 7.4.
-
Compound Preparation: Prepare a stock solution of 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile in DMSO. Create a dilution series to achieve final desired concentrations in the assay medium.
-
Hydration and Calibration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.
-
Assay Execution:
-
Wash the cells with the pre-warmed assay medium and replace it with the final volume.
-
Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour prior to the assay.
-
Load the hydrated sensor cartridge with the test compound and other modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) into the appropriate injection ports.
-
Calibrate the instrument and begin the assay.
-
-
Data Analysis: Measure the basal OCR before compound injection. Inject the compound and monitor changes in OCR. Subsequent injections of mitochondrial stressors will help elucidate the specific site of inhibition. A significant drop in OCR after compound injection is indicative of mitochondrial toxicity, likely via Complex IV inhibition.
Target Class 2: Enzymes of the Inflammatory Cascade
Primary Rationale: The chalcone scaffold is a well-known inhibitor of key inflammatory enzymes, including cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[1] These enzymes are central to the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.
Mechanism of Action: Chalcones can inhibit these enzymes through various mechanisms, including competitive binding at the active site or allosteric modulation. The α,β-unsaturated ketone can also covalently modify critical residues.
This protocol uses commercially available colorimetric or fluorometric assay kits to determine the compound's inhibitory potency.
-
Reagent Preparation: Prepare all buffers, substrates (arachidonic acid), and enzymes (COX-1, COX-2, or 5-LOX) as per the manufacturer's instructions (e.g., Cayman Chemical).
-
Compound Dilution: Prepare a serial dilution of the test compound in the provided assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., SC-560 for COX-1, celecoxib for COX-2, zileuton for 5-LOX).
-
Assay Procedure (96-well plate format):
-
Add assay buffer to all wells.
-
Add the test compound dilutions or controls to the appropriate wells.
-
Add the enzyme to all wells except the background control.
-
Incubate for a specified time at the recommended temperature (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate (arachidonic acid).
-
Incubate for the specified reaction time.
-
Stop the reaction and add the detection reagent.
-
-
Data Acquisition and Analysis:
-
Read the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Table 1: Hypothetical IC₅₀ Values for Enzyme Inhibition
| Target Enzyme | Test Compound (IC₅₀, µM) | Positive Control (IC₅₀, µM) |
| hCOX-1 | 15.2 | SC-560 (0.05) |
| hCOX-2 | 2.8 | Celecoxib (0.1) |
| h5-LOX | 8.5 | Zileuton (1.0) |
Target Class 3: Bacterial Targets
Primary Rationale: Chalcone derivatives and compounds containing the 3-oxopropanenitrile moiety have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[1][13]
Mechanism of Action: The mechanism is likely multifactorial. The compound could disrupt cell membrane integrity, inhibit essential metabolic enzymes, or interfere with DNA replication or protein synthesis. The broad activity suggests a fundamental target.
Caption: Workflow for antimicrobial drug discovery and target ID.
This protocol establishes the lowest concentration of the compound that prevents visible bacterial growth.
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the logarithmic growth phase.
-
Inoculum Standardization: Dilute the bacterial culture to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.
-
Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using the broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well of the plate. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by reading the optical density (OD) at 600 nm.
Part 3: Synthesis and Future Directions
The structural features of 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile suggest a polypharmacological profile, with the potential to engage multiple biological targets.
Summary of Potential Targets:
| Target Class / Specific Target | Key Structural Rationale | Primary Effect |
| Metalloenzymes | Cyano (-C≡N) group | Inhibition of enzymatic activity |
| Cytochrome c Oxidase | High affinity of CN⁻ for heme iron | Blockage of mitochondrial respiration |
| Inflammatory Enzymes | Chalcone-like α,β-unsaturated ketone | Reduction of pro-inflammatory mediators |
| COX-1 / COX-2 / LOX | Michael acceptor reactivity, active site binding | Anti-inflammatory effects |
| Bacterial Targets | Multiple motifs (Chalcone, Nitrile) | Inhibition of bacterial growth |
| Essential Enzymes/Membrane | Lipophilicity, electrophilicity | Bacteriostatic or bactericidal effects |
Future Research:
-
Target Deconvolution: For promising antimicrobial or anticancer activity, target deconvolution studies using techniques like affinity chromatography-mass spectrometry or cellular thermal shift assays (CETSA) will be essential to identify the specific protein binding partners.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the three key motifs (chalcone core, nitrile group, and chlorophenoxy ring) will elucidate the contribution of each to activity against different targets and can lead to the development of more potent and selective analogs.
-
In Vivo Efficacy Models: Compounds showing potent in vitro activity should be advanced to relevant animal models of inflammation, infection, or cancer to assess their therapeutic potential and pharmacokinetic/pharmacodynamic (PK/PD) properties.
By systematically applying the experimental frameworks outlined in this guide, researchers can effectively probe the biological activities of 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile and unlock its potential as a lead compound for novel therapeutics.
References
- 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile - Benchchem. (URL: )
-
Cyanide - Wikipedia. (URL: [Link])
-
Szadowska A, Mazur M, Graczyk J, Kiełek MB, Guryn R, Mikołajewska H, Glinka R, Kotełko B. [Synthesis and pharmacological properties of new 4-chlorophenoxyacetic acid derivatives]. Acta Pol Pharm. 1982;39(5-6):361-72. (URL: [Link])
-
Shearer J, Jackson HL, Schweitzer D, Rardin RL, Krout RL, Scarrow RC, Kovacs JA. How does cyanide inhibit superoxide reductase? Insight from synthetic FeIIIN4S model complexes. J Am Chem Soc. 2003 Apr 9;125(14):4397-410. (URL: [Link])
-
Bhattacharya R. The two faces of cyanide: an environmental toxin and a potential novel mammalian gasotransmitter. FEBS J. 2016 May;283(9):1632-49. (URL: [Link])
-
Cyanide poisoning - Wikipedia. (URL: [Link])
-
Liu JB, Li Y, Wu LP, Li Y, Li J, Liu XT, Chen Y. Design, synthesis and biological evaluation of 3-(4-halophenyl)-3-oxopropanal and their derivatives as novel antibacterial agents. Chem Pharm Bull (Tokyo). 2010;58(9):1127-32. (URL: [Link])
-
Bhandari, R.K.; Tulsawani, R.K.; Dhatterwal, S.K. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents. Int. J. Mol. Sci. 2024, 25, 12698. (URL: [Link])
-
Is 4'-Chloropropiophenone used in pharmaceutical applications? - Knowledge - Bloom Tech. (URL: [Link])
-
Silva, A. F., et al. "Effects of chlorophenoxy herbicides and their main transformation products on DNA damage and acetylcholinesterase activity." BioMed research international 2014 (2014). (URL: [Link])
-
Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity - ResearchGate. (URL: [Link])
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. Chlorophenoxy Herbicides. Lyon (FR): International Agency for Research on Cancer; 1986. (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 41.) CHLOROPHENOXY HERBICIDES (Group 2B). (URL: [Link])
-
Keto-enol tautomerism - Organic Chemistry II - Fiveable. (URL: [Link])
-
da Silveira, E. F., et al. "Keto-enol tautomerism in the development of new drugs." Frontiers in Chemical Biology 3 (2024): 1400642. (URL: [Link])
-
Ashenhurst, J. Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. (URL: [Link])
-
Keto-enol tautomerism in the development of new drugs - FAO AGRIS. (URL: [Link])
-
Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives - Der Pharma Chemica. (URL: [Link])
-
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide - MDPI. (URL: [Link])
Sources
- 1. 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile|For Research [benchchem.com]
- 2. 3-Oxopropanenitrile|Cyanoacetaldehyde|CAS 6162-76-1 [benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 6. Keto-enol tautomerism in the development of new drugs [agris.fao.org]
- 7. Cyanide - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. [Synthesis and pharmacological properties of new 4-chlorophenoxyacetic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The two faces of cyanide: an environmental toxin and a potential novel mammalian gasotransmitter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyanide poisoning - Wikipedia [en.wikipedia.org]
- 13. Design, synthesis and biological evaluation of 3-(4-halophenyl)-3-oxopropanal and their derivatives as novel antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile: A Lead Optimization Protocol
Topic: In silico modeling of 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile Content Type: Technical Whitepaper / Protocol Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists.[1]
Executive Summary
This guide details the computational modeling framework for 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile (hereafter referred to as CP-OPN ).[1] CP-OPN represents a "privileged scaffold" in medicinal chemistry, combining a diaryl ether motif (common in antimicrobial and anti-inflammatory agents) with a
Modeling CP-OPN presents two distinct challenges that this guide addresses:
-
Tautomeric Ambiguity: The
-ketonitrile moiety exists in a dynamic equilibrium between keto and enol forms, significantly affecting electrostatic potential and binding affinity. -
Conformational Flexibility: The ortho-phenoxy substitution introduces steric strain and specific torsional constraints that standard force fields often miscalculate.
Part 1: Ligand Preparation & Quantum Mechanical Validation
Standard ligand preparation tools often default to the keto form of
Tautomer Enumeration and Geometry Optimization
Objective: Determine the biologically relevant tautomer and low-energy conformer prior to docking.
Protocol:
-
Enumeration: Generate all possible tautomers (keto, enol-E, enol-Z) and stereoisomers.
-
QM Optimization: Do not rely solely on molecular mechanics (MM). Perform Density Functional Theory (DFT) optimization.
-
Theory Level: B3LYP/6-31G** (or M06-2X for better dispersion handling).
-
Solvation Model: PCM (Polarizable Continuum Model) simulating water (
) to mimic physiological conditions.[1] -
Key Insight: The ortho-phenoxy group creates a "molecular clamp" effect.[1] The lowest energy conformer typically shows the two phenyl rings in a twisted perpendicular arrangement (
) to minimize steric clash between the ether oxygen and the carbonyl.
-
Charge Calculation
Standard Gasteiger charges are insufficient for the polarized nitrile and carbonyl groups.
-
Recommendation: Use RESP (Restrained Electrostatic Potential) charges derived from the DFT optimized geometry.[1] This accurately maps the electron-withdrawing effect of the para-chlorine and the nitrile group.
Part 2: Target Selection & Molecular Docking Strategy[1]
Given the structural similarity of CP-OPN to Teriflunomide (a DHODH inhibitor) and various COX-2 inhibitors , we utilize Human Dihydroorotate Dehydrogenase (hDHODH) as the primary model target for this workflow.[1] The
Workflow Diagram
The following diagram illustrates the critical decision pathways in the modeling pipeline.
Caption: Figure 1: Decision tree for CP-OPN modeling, emphasizing the critical QM-based tautomer selection step prior to docking.
Induced Fit Docking (IFD) Protocol
Rigid receptor docking will likely fail due to the bulky ortho-phenoxy group of CP-OPN.[1] The receptor side chains must adapt to accommodate this hydrophobic bulk.
Step-by-Step Protocol:
-
Grid Generation: Center the grid on the co-crystallized ligand of PDB ID: 1D3H (or similar high-res structure).
-
Constraint Setup:
-
Define a Hydrogen Bond constraint on Arg136 (or equivalent polar residue in the pocket).[1] The nitrile nitrogen or the enol oxygen of CP-OPN must satisfy this interaction.
-
-
** conformational Sampling:**
-
Set the "Ring Conformations" sampling to "Energy Window" (2.5 kcal/mol) to allow the diaryl ether to twist.
-
-
Scoring: Use XP (Extra Precision) scoring.
-
Success Criterion: Docking Score < -8.0 kcal/mol and formation of a
- stacking interaction with the phenylalanine floor of the binding pocket.
-
Part 3: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD is required to verify if the ortho-phenoxy group maintains its position or if the steric strain forces the ligand to eject.
Simulation Setup
-
Software: GROMACS / Amber / Desmond.
-
Force Field: GAFF2 (General Amber Force Field) for the ligand (due to the specific ether and nitrile parameters) and ff14SB for the protein.[1]
-
System:
-
Solvent: TIP3P Water model.
-
Box: Orthorhombic, 10Å buffer.
-
Neutralization: Na+/Cl- ions to 0.15 M.[1]
-
Analysis Metrics (Table 1)
Analyze the trajectory (100 ns minimum) using the following metrics to validate the hit.
| Metric | Threshold / Target | Biological Interpretation |
| Ligand RMSD | < 2.5 Å | Indicates the binding pose is stable.[1] High fluctuations suggest the ortho-substitution is clashing. |
| H-Bond Occupancy | > 60% (Arg136) | The nitrile/carbonyl interaction with the anchor residue must be persistent.[1] |
| Radius of Gyration | Constant | Verifies the ligand does not unfold or destabilize the protein pocket. |
| Diaryl Ether Torsion | 60° - 90° | Monitor the C-O-C-C dihedral. If it flattens (0° or 180°), the force field parameters may be incorrect (unphysical conjugation).[1] |
Part 4: ADMET & Physicochemical Profiling[1]
The "4-Chlorophenoxy" moiety significantly increases lipophilicity (
In Silico ADMET Predictions
Using QSAR models (e.g., SwissADME, ADMETlab 2.0), evaluate the following:
-
Lipophilicity (cLogP):
-
Metabolic Liability:
-
PAINS (Pan-Assay Interference Compounds):
-
Check if the
-ketonitrile acts as a Michael acceptor. While generally stable, it can react with nucleophilic cysteines. This makes it a potential Covalent Inhibitor candidate.
-
Mechanism of Action Visualization
Caption: Figure 2: Predicted pharmacophore map showing the critical anchoring role of the nitrile group and the hydrophobic stacking of the chlorophenoxy tail.[1]
References
-
Bioisosterism of
-ketonitriles: -
Scaffold Relevance (Diaryl Ethers)
-
Target Context (DHODH)
-
Synthetic Utility
Sources
- 1. (2S)-3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | C17H14ClF3N2O5 | CID 10364736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 4. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 5. BJOC - A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones [beilstein-journals.org]
Safety and handling guidelines for 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile
Role: Critical Intermediate in Loxoprofen Sodium Synthesis Document ID: TSG-LOX-INT-04 Version: 2.1 (2026)
Executive Summary & Chemical Identity
3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile (CAS: 136562-69-1) is a specialized
Unlike simple organic nitriles, this compound possesses a dual-functional scaffold—an active methylene group flanked by a ketone and a nitrile—making it chemically versatile but toxicologically significant. This guide outlines the rigorous safety, handling, and stability protocols required for its use in pharmaceutical R&D.
Physicochemical Profile[1]
| Property | Data / Specification |
| CAS Number | 136562-69-1 |
| Molecular Formula | |
| Molecular Weight | 271.70 g/mol |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Insoluble in Water. |
| Acidity (pKa) | ~9–10 (Predicted; active methylene proton is acidic) |
| Structural Class |
Hazard Identification & Toxicology[2][3]
Core Risk: As a nitrile derivative with a halogenated aromatic core, this compound must be treated as Acutely Toxic until specific LD50 data proves otherwise.
GHS Classification (Predicted)
Based on structural analogs (e.g., benzoylacetonitrile, 4-chlorobenzoylacetonitrile):
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 3 or 4.
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).
Mechanistic Toxicology
-
Metabolic Cyanide Release: While
-ketonitriles are generally more stable than aliphatic nitriles, oxidative metabolism (via Cytochrome P450) can theoretically release cyanide ions ( ).-
Protocol: Workplaces must have a Cyanide Antidote Kit available if handling >10g quantities.
-
-
Active Methylene Reactivity: The protons at the C2 position are highly acidic. Contact with strong bases (e.g., NaH, NaOH) generates a nucleophilic enolate species that is corrosive to tissue.
-
Halogenated Aromaticity: The 4-chlorophenoxy moiety increases lipophilicity, facilitating dermal absorption.
Engineering Controls & PPE
Containment Strategy
The handling of this compound requires a Level 2 Containment strategy due to its potency as a drug intermediate and potential for dust generation.
-
Primary Barrier: All weighing and transfer operations must occur within a certified Chemical Fume Hood or Powder Containment Enclosure.
-
Airflow: Face velocity must be maintained between 0.4–0.6 m/s.
Personal Protective Equipment (PPE) Matrix
| Body Part | Recommendation | Rationale |
| Hands | Double-gloving: Nitrile (inner) + Laminate/Barrier (outer). | Standard nitrile may degrade if the compound is dissolved in ketone solvents (e.g., acetone). Laminate offers broad chemical resistance. |
| Respiratory | P3 / N100 Particulate Respirator (if outside hood). | Prevents inhalation of fine crystalline dust during transfer. |
| Eyes | Chemical Goggles (Indirect Vent). | Prevents ocular contact with dust or splashes; safety glasses are insufficient for fine powders. |
| Body | Tyvek® Lab Coat (Disposable).[2] | Prevents accumulation of powder on personal clothing; minimizes cross-contamination. |
Experimental Workflow & Handling
Safe Weighing & Solubilization Protocol
The following workflow utilizes a "No-Touch" transfer method to minimize exposure.
Figure 1: Safe handling workflow for solid
Synthesis Context: Loxoprofen Pathway
Understanding the chemical fate of this intermediate explains the necessity for anhydrous conditions. The nitrile group is hydrolyzed later in the pathway; premature hydrolysis destroys the yield.
Figure 2: The role of the target compound in the Loxoprofen synthesis pathway. Note the critical position as the scaffold for the propionic acid side chain.
Storage & Stability
-
Hygroscopicity: The
-ketonitrile moiety exists in equilibrium with its enol form. Moisture can shift this equilibrium and facilitate hydrolysis of the nitrile to an amide. -
Storage Condition: Store at 2°C to 8°C (Refrigerated) under an inert atmosphere (Argon or Nitrogen).
-
Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and solvent leaching.
Emergency Response
Spill Cleanup
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don full PPE including respiratory protection.
-
Neutralization: Do not use strong acids (risk of HCN evolution).
-
Adsorption: Cover spill with Vermiculite or sand.
-
Decontamination: Wash the surface with a 10% Sodium Hypochlorite (Bleach) solution to oxidize any residual nitrile traces.
First Aid
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) to clean skin, as they enhance absorption.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][3][4] Remove contact lenses.[1][3][4]
References
-
BenchChem. (2024). 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile - Biological Activity and Properties. Retrieved from
-
Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: 2-Chlorophenylacetonitrile (Analogous Hazard Data). Retrieved from
-
National Institutes of Health (NIH). (2011). Synthesis and biological evaluation of loxoprofen derivatives. PubMed. Retrieved from
-
TCI Chemicals. (2025).[4] Safety Data Sheet: 4-(4-Chlorophenoxy)benzonitrile. Retrieved from
-
Google Patents. (2009). CN101412670A - Method for synthesizing loxoprofen sodium. Retrieved from
Sources
Methodological & Application
Application Note: Cellular Profiling of 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile
Executive Summary & Compound Context[1][2][3][4][5][6][7][8]
3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile is a privileged
Beyond its role as a building block, this scaffold exhibits intrinsic biological interest due to its structural homology with COX-inhibiting pharmacophores.[1][2][3] In early-stage drug discovery, this compound is evaluated to:
-
Assess Impurity Safety: Qualify synthetic intermediates for cytotoxicity in compliance with ICH M7 guidelines.
-
Explore SAR (Structure-Activity Relationships): Investigate the anti-inflammatory potential of the
-ketonitrile warhead before cyclization into the final drug form.
This guide provides a standardized protocol for evaluating this compound in mammalian cell culture, focusing on solubility management , cytotoxicity profiling , and functional anti-inflammatory screening (PGE2 inhibition) .[2]
Chemical Handling & Solubilization Protocol
The
Reagent Preparation
-
Compound MW: ~271.7 g/mol (Estimate based on structure:
)[2] -
Stock Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered.[2]
-
Storage: -20°C, desiccated, protected from light.
Solubilization Workflow
Objective: Create a stable 10 mM stock solution.
-
Weighing: Weigh 2.72 mg of powder into a sterile amber glass vial.
-
Dissolution: Add 1.0 mL of 100% DMSO. Vortex for 30 seconds.[1]
-
Note: If turbidity persists, sonicate at 37°C for 5 minutes. The diphenyl ether group increases lipophilicity, requiring thorough dispersion.[2]
-
-
Quality Check: Inspect for particulates. The solution must be optically clear.
-
Working Solutions: Dilute the stock into serum-free culture media immediately prior to dosing.
-
Constraint: Final DMSO concentration in the assay well must remain < 0.5% (v/v) to avoid solvent-induced toxicity.[1]
-
Experimental Protocol A: Cytotoxicity Profiling (CCK-8 Assay)
Before functional testing, non-specific toxicity must be ruled out.[2] We use the Cell Counting Kit-8 (CCK-8) assay, which uses WST-8 reduction by cellular dehydrogenases, a direct correlate of metabolic activity.[1]
Cell Line: HEK293 (Human Embryonic Kidney) or HepG2 (Hepatocellular Carcinoma). Rationale: HepG2 is preferred to assess metabolic stability and hepatotoxicity potential of the intermediate.[1]
Step-by-Step Methodology
-
Seeding:
-
Harvest HepG2 cells at 80% confluency.[1]
-
Seed 5,000 cells/well in a 96-well plate (100 µL volume).
-
Incubate for 24 hours at 37°C, 5%
.
-
-
Compound Dosing:
-
Incubation:
-
Incubate for 48 hours . (Intermediates often show delayed toxicity compared to active drugs).[1]
-
-
Readout:
-
Add 20 µL of CCK-8 reagent per well.[1]
-
Incubate for 1–4 hours at 37°C.
-
Measure Absorbance at 450 nm (Reference: 650 nm).
-
Data Analysis
Calculate % Viability relative to Vehicle Control:
-
Acceptance Criteria: Vehicle control CV < 5%.[1]
-
Output: Plot Log[Concentration] vs. % Viability to determine
.
Experimental Protocol B: Anti-Inflammatory Functional Assay (PGE2 Inhibition)
Given the compound's relationship to NSAIDs, this assay measures its ability to inhibit Prostaglandin E2 (PGE2) production in LPS-stimulated macrophages.[2]
Cell Line: RAW 264.7 (Murine Macrophage).[1] Mechanism: LPS induces COX-2 expression; the compound is tested for COX-2 enzymatic inhibition or upstream pathway suppression.[1]
Workflow Visualization
Figure 1: Workflow for the LPS-induced PGE2 inhibition assay in macrophages.[1]
Detailed Protocol
-
Cell Preparation:
-
Pre-Treatment (Critical Step):
-
Aspirate media and replace with fresh media containing the test compound (0.1, 1, 10, 50 µM).
-
Incubate for 1 hour prior to stimulation. This allows the compound to permeate and interact with intracellular targets (e.g., COX enzymes or NF-
B machinery).
-
-
Stimulation:
-
Supernatant Collection:
-
Quantification:
-
Use a competitive PGE2 ELISA kit.[1]
-
Interpolate concentrations using a 4-parameter logistic (4PL) standard curve.
-
Mechanistic Context & Signaling Pathway[1][2][3]
Understanding where this compound might act is crucial for interpreting results.[1] As a Loxoprofen precursor, it targets the Arachidonic Acid cascade.[2]
Figure 2: Putative mechanism of action within the inflammatory cascade.[2] The compound may act as a direct COX inhibitor or an upstream modulator.
Data Interpretation & Troubleshooting
| Observation | Possible Cause | Corrective Action |
| Precipitation in wells | Compound insolubility at >50 µM.[1] | Reduce max concentration; verify DMSO stock clarity. |
| High toxicity in CCK-8 | Reactive nitrile group or off-target alkylation.[1] | Determine Therapeutic Index (TI = |
| No PGE2 inhibition | Compound requires metabolic activation.[1] | This is common for prodrug precursors.[1] Repeat assay in HepG2 cells or add S9 liver fraction to the media. |
References
-
Loxoprofen Synthesis & Chemistry
-
Beta-Ketonitrile Biological Activity
-
General Cell-Based Assay Protocols
-
Cytotoxicity Methodology
Sources
- 1. 3-(4-Hydroxyphenyl)-3-oxopropanenitrile | 70591-87-6 [sigmaaldrich.com]
- 2. CN104710309A - Synthetic methods of loxoprofen sodium and intermediate thereof - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. sartorius.com [sartorius.com]
- 5. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Based Assays Guide | Antibodies.com [antibodies.com]
- 7. mdpi.com [mdpi.com]
Application Note: High-Throughput Screening for Novel Covalent Inhibitors of Ubiquitin-Specific Protease 7 (USP7) using 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile
Audience: Researchers, scientists, and drug development professionals in oncology, immunology, and drug discovery.
Abstract: This document provides a comprehensive guide and a detailed protocol for the high-throughput screening (HTS) of the novel chemical entity 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile as a potential covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme (DUB) that has emerged as a high-value therapeutic target in various cancers.[1][2] The protocol is designed around a robust, fluorescence-based assay suitable for automated HTS platforms. It details the scientific rationale, experimental design, data analysis, and crucial validation steps necessary for identifying and characterizing novel USP7 inhibitors.
Introduction and Scientific Rationale
Ubiquitin-Specific Protease 7 (USP7) plays a critical role in cellular homeostasis by removing ubiquitin tags from substrate proteins, thereby rescuing them from proteasomal degradation.[2] USP7 is implicated in multiple oncogenic pathways, including the p53-MDM2 axis and DNA damage repair, making it a compelling target for anticancer therapies.[1][3] Inhibiting USP7 can lead to the stabilization of tumor suppressors like p53 and enhance anti-tumor immune responses, offering a promising strategy for cancer treatment.[1][4]
The compound 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile (CAS No. 136562-69-1) is a novel small molecule whose biological activity is not extensively documented.[5] However, its chemical structure contains two key features that suggest its potential as a targeted covalent inhibitor:
-
β-Ketonitrile Moiety: This functional group acts as an electrophilic "warhead." It is hypothesized to react with the nucleophilic cysteine residue (Cys223) in the active site of USP7, forming a stable covalent bond and leading to irreversible inhibition.[6] The mechanism is analogous to other nitrile-based inhibitors that effectively target cysteine proteases.[6][7]
-
Diaryl Ether Scaffold: The rigid 2-(4-Chlorophenoxy)phenyl structure provides a three-dimensional framework that can be accommodated within the enzyme's binding pocket, orienting the β-ketonitrile warhead for optimal reaction with the catalytic cysteine.
This application note outlines a prospective HTS campaign to validate this hypothesis and quantify the inhibitory potential of this compound against USP7.
Assay Principle
The primary screening assay is a biochemical, fluorescence-based method designed for a 384-well microplate format. The assay measures the enzymatic activity of recombinant human USP7 by monitoring the cleavage of a fluorogenic substrate, Ubiquitin-Rhodamine 110 (Ub-Rho110).
In its intact form, the rhodamine fluorescence is quenched. Upon cleavage by active USP7, rhodamine is released, producing a quantifiable increase in fluorescence intensity.[8] The presence of an effective inhibitor, such as 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile, will prevent substrate cleavage, resulting in a low fluorescence signal. The assay is robust, sensitive, and readily adaptable for automated HTS.[8][9]
Detailed Protocols and Methodologies
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) | Storage |
| Recombinant Human USP7 (catalytic domain) | BPS Bioscience | 80395 | -80°C |
| Ubiquitin-Rhodamine 110 Substrate | AMSBIO | -80°C | |
| 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile | BenchChem | B148327 | 2-8°C (desiccated) |
| P5091 (Positive Control Inhibitor) | MedChemExpress | HY-100632 | -20°C |
| Assay Buffer (50 mM Tris, 150 mM NaCl, 5 mM DTT, pH 7.5) | In-house prep | N/A | 4°C |
| DMSO, Anhydrous | Sigma-Aldrich | D2650 | Room Temperature |
| 384-well Black, Low-Volume Assay Plates | Corning | 3820 | Room Temperature |
Stock Solution Preparation
-
Test Compound: Prepare a 10 mM stock solution of 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile in 100% DMSO.
-
Positive Control: Prepare a 10 mM stock of P5091 in 100% DMSO.
-
USP7 Enzyme: Thaw the enzyme on ice. Prepare a working solution of 2X final concentration (e.g., 1 nM) in cold Assay Buffer. Keep on ice.
-
Substrate: Thaw the Ub-Rho110 substrate. Prepare a working solution of 2X final concentration (e.g., 100 nM) in Assay Buffer. Protect from light.
HTS Protocol: Primary Screen at a Single Concentration (e.g., 10 µM)
This protocol is for a final assay volume of 20 µL.
-
Compound Plating:
-
Using an acoustic dispenser (e.g., Echo 525), transfer 20 nL of the 10 mM test compound stock into the appropriate wells of a 384-well assay plate.
-
Dispense 20 nL of 10 mM P5091 stock into positive control wells.
-
Dispense 20 nL of 100% DMSO into negative control (vehicle) and blank wells.
-
-
Enzyme Addition:
-
Add 10 µL of the 2X USP7 enzyme working solution to all wells except the "Blank" wells.
-
Add 10 µL of Assay Buffer to the "Blank" wells.
-
-
Pre-incubation (Crucial for Covalent Inhibitors):
-
Centrifuge the plate at 1,000 rpm for 1 minute to ensure contents are mixed.
-
Seal the plate and incubate for 60 minutes at room temperature. This pre-incubation period allows for the time-dependent covalent reaction between the inhibitor and the enzyme.[10]
-
-
Assay Initiation:
-
Add 10 µL of the 2X Ub-Rho110 substrate working solution to all wells to initiate the enzymatic reaction.
-
-
Signal Detection:
-
Centrifuge the plate at 1,000 rpm for 1 minute.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Read the fluorescence intensity on a plate reader (e.g., BMG PHERAstar) with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Dose-Response (IC₅₀) Determination Protocol
For compounds identified as "hits" in the primary screen, a 10-point dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the hit compound in 100% DMSO, starting from a 10 mM stock.
-
Compound Plating: Dispense 20 nL of each concentration from the dilution series into the assay plate.
-
Follow HTS Protocol: Proceed with steps 2-5 from the primary screening protocol.
Data Analysis and Interpretation
Primary Screen Analysis
-
Normalization: Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_Vehicle - Signal_Blank))
-
Hit Criteria: A compound is typically classified as a "hit" if its percent inhibition exceeds a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the vehicle controls).
Assay Quality Control (Z'-factor)
The Z'-factor is calculated to assess the robustness of the assay.[11] Z' = 1 - (3 * (SD_Vehicle + SD_Positive) / |Mean_Vehicle - Mean_Positive|)
-
An assay with a Z'-factor > 0.5 is considered excellent for HTS.
IC₅₀ Curve Fitting
Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic model to determine the IC₅₀ value.
Example Dose-Response Data Table:
| Compound Concentration (µM) | % Inhibition (Mean ± SD) |
| 100 | 98.2 ± 1.5 |
| 33.3 | 95.1 ± 2.1 |
| 11.1 | 89.4 ± 3.0 |
| 3.7 | 75.3 ± 4.2 |
| 1.23 | 51.6 ± 3.8 |
| 0.41 | 28.9 ± 5.1 |
| 0.14 | 12.5 ± 4.5 |
| 0.046 | 4.8 ± 3.2 |
| 0.015 | 1.1 ± 2.5 |
| 0.005 | -0.5 ± 2.8 |
| Calculated IC₅₀ | 1.2 µM |
Visualizations: Workflows and Mechanisms
HTS Workflow Diagram
Caption: High-throughput screening workflow for USP7 covalent inhibitors.
Proposed Mechanism of Covalent Inhibition
Caption: Proposed covalent modification of USP7's catalytic cysteine by the β-ketonitrile warhead.
Follow-up and Secondary Assays
Hits identified from the primary screen require rigorous validation to confirm their mechanism of action and rule out artifacts.
-
Orthogonal Assays: Confirm activity using a different assay format, such as a fluorescence polarization (FP) assay or a time-resolved fluorescence energy transfer (TRF) assay, to eliminate technology-specific artifacts.[12][13][14]
-
Covalent Binding Confirmation: Use intact protein mass spectrometry to directly observe the covalent modification of USP7 by the compound. An increase in the protein's molecular weight corresponding to the compound's mass confirms covalent binding.[15]
-
Selectivity Profiling: Screen the hit compound against a panel of other DUBs and cysteine proteases to determine its selectivity profile.
-
Cell-Based Assays: Evaluate the compound's ability to engage USP7 in a cellular context using methods like the NanoBRET target engagement assay or by monitoring the stabilization of known USP7 substrates (e.g., p53) via Western blot.[16]
Conclusion
The protocol described herein provides a robust framework for the high-throughput screening and identification of novel covalent inhibitors of USP7, using 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile as a candidate compound. The structural features of this molecule present a strong scientific rationale for its potential as a covalent modifier of USP7's catalytic cysteine. By following this detailed methodology, researchers can effectively assess its inhibitory activity, determine its potency, and lay the groundwork for further hit-to-lead optimization in the pursuit of next-generation cancer therapeutics.
References
-
BenchChem. 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile.
-
Chen, Y., & Chen, J. (2025). Ubiquitin-Specific Protease 7 (USP7) as a Promising Therapeutic Target for Drug Discovery: From Mechanisms to Therapies. Journal of Medicinal Chemistry.
-
Kemp, M., & Wei, L. (2013). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. PMC.
-
Wang, S., & Cho, J. H. (2022). USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective. PMC.
-
Schulte, F. J., et al. (2025). Structural Optimization of Covalent Inhibitors for Deubiquitinase ChlaDUB1 of Chlamydia trachomatis as Antibiotic Agents. Journal of Medicinal Chemistry.
-
Zhang, W., et al. (2025). A versatile fluorescence polarization-based deubiquitination assay using an isopeptide bond substrate mimetic (IsoMim). PMC.
-
Smith, J. D., et al. (2026). High-throughput assay for measuring target occupancy of covalent compounds: a case study with MK2. PMC.
-
BPS Bioscience. (n.d.). USP7 Inhibitor Screening Assay Kit - Data Sheet.
-
Russo, A. T., & Vourlas, J. (2015). Proteases: nature's destroyers and the drugs that stop them. MedCrave online.
-
Liu, X., et al. (2024). The Role and Mechanism of Deubiquitinase USP7 in Tumor-Associated Inflammation. MDPI.
-
Amsbio. (n.d.). Deubiquitinating Enzyme (DUBs) Activity Assay Kits.
-
PubChem. (n.d.). 3-Phenyllactonitrile. National Institutes of Health.
-
WuXi AppTec DMPK. (2025). Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques.
-
Li, Z., et al. (2023). Development of a robust HTRF assay with USP7 full length protein expressed in E. coli prokaryotic system for the identification of USP7 inhibitors. PubMed.
-
An, T., et al. (2021). Targeting Ubiquitin-Specific Protease 7 (USP7) in Cancer: A New Insight to Overcome Drug Resistance. Frontiers.
-
BPS Bioscience. (n.d.). USP7 Inhibitor Screening Assay Kit.
-
Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery.
-
Zhang, W., et al. (2025). A versatile fluorescence polarization-based deubiquitination assay using an isopeptide bond substrate mimetic (IsoMim). PubMed.
Sources
- 1. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting Ubiquitin-Specific Protease 7 (USP7) in Cancer: A New Insight to Overcome Drug Resistance [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Role and Mechanism of Deubiquitinase USP7 in Tumor-Associated Inflammation [mdpi.com]
- 5. 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile|For Research [benchchem.com]
- 6. Cysteine protease inhibition by nitrile-based inhibitors: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. amsbio.com [amsbio.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 12. A versatile fluorescence polarization-based deubiquitination assay using an isopeptide bond substrate mimetic (IsoMim) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a robust HTRF assay with USP7 full length protein expressed in E. coli prokaryotic system for the identification of USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A versatile fluorescence polarization-based deubiquitination assay using an isopeptide bond substrate mimetic (IsoMim) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. High-throughput assay for measuring target occupancy of covalent compounds: a case study with MK2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for In Vivo Preclinical Evaluation of 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile
Introduction
3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile is a synthetic compound featuring a chalcone scaffold, a privileged structure in medicinal chemistry known for a wide array of pharmacological activities.[1] Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and are abundant in various natural sources.[2] Their versatile biological profile includes well-documented anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] The presence of the α,β-unsaturated ketone system makes chalcones effective Michael acceptors, allowing them to interact with and modulate the function of numerous biological targets, including key enzymes and transcription factors involved in disease pathogenesis.[1]
Given the limited publicly available in vivo data for 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile, this guide provides a comprehensive framework for its initial preclinical evaluation. The protocols detailed herein are based on the established activities of the chalcone chemical class and are designed to rigorously assess the compound's potential as a therapeutic agent. We will focus on two primary, well-established areas of chalcone activity: anti-inflammatory and anticancer effects.[2][3]
This document is intended for researchers, scientists, and drug development professionals. It provides detailed, step-by-step protocols for essential in vivo studies, including a foundational pharmacokinetic assessment and subsequent efficacy models. The experimental designs emphasize scientific integrity, ethical considerations, and robust data generation to support go/no-go decisions in a drug discovery pipeline.
Part 1: Foundational In Vivo Studies
Pilot Pharmacokinetic (PK) Study in Rodents
Rationale: Before embarking on efficacy studies, it is imperative to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the test compound. A pilot PK study provides critical data on key parameters such as bioavailability, plasma concentration over time (AUC), maximum concentration (Cmax), and half-life (t1/2).[6] This information is essential for selecting an appropriate dose, route of administration, and dosing frequency for subsequent pharmacodynamic and toxicology studies, ensuring that the target tissues are exposed to therapeutically relevant concentrations of the compound.[7]
Experimental Protocol: Pilot Pharmacokinetic Study in Rats
-
Animal Model:
-
Species: Sprague-Dawley rats (male, 8-10 weeks old).
-
Justification: Rats are a standard species for initial PK studies due to their size, well-characterized physiology, and the extensive historical database available for comparison.
-
-
Acclimatization:
-
House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water.
-
-
Grouping and Dosing:
-
Group 1: Intravenous (IV) administration (n=3-4 rats). A low dose (e.g., 1-2 mg/kg) is administered to determine absolute bioavailability.
-
Group 2: Oral (PO) administration (n=3-4 rats). A higher dose (e.g., 10-20 mg/kg) is administered via gavage.
-
Dose selection should be informed by any available in vitro cytotoxicity or efficacy data.
-
-
Compound Formulation:
-
The vehicle for administration must be determined based on the compound's solubility. Common vehicles include saline, PBS, or a solution containing a solubilizing agent like DMSO, Tween 80, or PEG400. The final concentration of any organic solvent should be minimized and tested for tolerability.
-
-
Blood Sampling:
-
Collect serial blood samples (approx. 100-200 µL) from the tail vein or another appropriate site at predetermined time points.
-
IV route: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO route: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.[8]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately place on ice.
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, typically LC-MS/MS, to quantify the concentration of 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile in the plasma samples.
-
-
Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[7]
-
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure to the compound. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |
| t1/2 | Half-life | Determines the time it takes for the plasma concentration to decrease by half. |
| CL | Clearance | Measures the rate at which the drug is removed from the body. |
| Vd | Volume of distribution | Indicates the extent of drug distribution into the tissues. |
| F (%) | Bioavailability (for oral route) | The fraction of the administered dose that reaches systemic circulation. |
Visualization of the Experimental Workflow
Caption: Workflow for the pilot pharmacokinetic study.
Part 2: Efficacy Evaluation - Anti-Inflammatory Activity
Hypothesized Mechanism of Action: Many chalcone derivatives exert anti-inflammatory effects by inhibiting key inflammatory mediators and pathways.[4] A common mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the production of prostaglandins.[9][10] Additionally, chalcones can modulate the NF-κB signaling pathway, a critical regulator of pro-inflammatory gene expression.[11]
Visualization of the Hypothesized Anti-Inflammatory Signaling Pathway
Caption: Hypothesized anti-inflammatory mechanism of action.
Carrageenan-Induced Paw Edema Model
Rationale: The carrageenan-induced paw edema model is a standard and highly reproducible assay for evaluating acute anti-inflammatory activity.[12][13] The subcutaneous injection of carrageenan into the paw of a rodent elicits a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce edema formation.[14][15]
Experimental Protocol
-
Animal Model:
-
Species: Male Wistar rats or Swiss albino mice (6-8 weeks old).
-
Justification: This model is well-established in both species for screening anti-inflammatory drugs.[16]
-
-
Acclimatization:
-
As described in section 1.1.
-
-
Grouping and Administration (n=6-8 per group):
-
Group I: Vehicle control (e.g., 0.5% carboxymethylcellulose in saline, p.o.).
-
Group II: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group III-V: Test compound at three dose levels (e.g., 25, 50, 100 mg/kg, p.o.). Doses should be selected based on the pilot PK study and any available toxicity data.
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer (V₀).[12]
-
Administer the vehicle, positive control, or test compound orally one hour before the carrageenan injection. This timing can be adjusted based on the Tmax from the PK study.[14]
-
Induce inflammation by injecting 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.[17]
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[17]
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.
-
-
Statistical analysis: Use a one-way or two-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treated groups with the control group.[18]
-
Table 2: Hypothetical Data from Carrageenan-Induced Paw Edema Assay (at 3 hours)
| Group | Dose (mg/kg, p.o.) | Mean Paw Volume Increase (mL) ± SEM | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Indomethacin | 10 | 0.38 ± 0.04 | 55.3 |
| Test Compound | 25 | 0.65 ± 0.05* | 23.5 |
| Test Compound | 50 | 0.49 ± 0.04** | 42.4 |
| Test Compound | 100 | 0.41 ± 0.03 | 51.8 |
| *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control |
Part 3: Efficacy Evaluation - Anticancer Activity
Hypothesized Mechanism of Action: Chalcones have been shown to possess anticancer activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[2][5][19] A key mechanism for many chalcones is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[2]
Visualization of the Hypothesized Anticancer Mechanism
Caption: Hypothesized anticancer mechanism via tubulin inhibition.
Human Tumor Xenograft Model
Rationale: The tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is a cornerstone of in vivo cancer research.[20][21] It allows for the evaluation of a compound's ability to inhibit tumor growth in a living organism, providing crucial data on efficacy and tolerability.[22]
Experimental Protocol
-
Animal Model:
-
Species: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice, 6-8 weeks old).
-
Justification: These strains lack a functional immune system, which prevents the rejection of human tumor cells.[20]
-
-
Cell Line Selection:
-
Select a human cancer cell line based on in vitro sensitivity to the test compound. For example, a breast cancer line (e.g., MCF-7, MDA-MB-231) or a colon cancer line (e.g., HCT116).
-
-
Tumor Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile medium (e.g., PBS or Matrigel for enhanced tumor take).
-
Subcutaneously inject a defined number of cells (e.g., 1-5 x 10⁶) into the flank of each mouse.[22]
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth regularly (2-3 times per week) using calipers.
-
Calculate tumor volume using the formula: V = (Length x Width²) / 2.[22]
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group).
-
-
Grouping and Administration:
-
Group I: Vehicle control.
-
Group II: Positive control (a standard-of-care chemotherapeutic agent relevant to the chosen cell line, e.g., Paclitaxel or Doxorubicin).
-
Group III-IV: Test compound at two dose levels (e.g., 50 and 100 mg/kg, p.o., daily). The dosing regimen should be based on the pilot PK study.
-
-
Efficacy and Tolerability Endpoints:
-
Primary Endpoint: Tumor growth inhibition (TGI).
-
Secondary Endpoints:
-
Body weight: Monitor 2-3 times per week as an indicator of general toxicity.
-
Clinical observations: Daily checks for any signs of distress or adverse effects.
-
At the end of the study, excise the tumors and record their final weight.
-
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the percent TGI at the end of the study using the formula:
-
% TGI = [ 1 - ( (Mean Tumor Volume_treated_end - Mean Tumor Volume_treated_start) / (Mean Tumor Volume_control_end - Mean Tumor Volume_control_start) ) ] x 100.
-
-
Statistical analysis: Use a repeated-measures ANOVA to analyze the tumor growth curves.[23] Compare final tumor weights using a one-way ANOVA with a post-hoc test.
-
Table 3: Hypothetical Data from a Xenograft Study
| Group | Dose (mg/kg, daily) | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | % TGI |
| Vehicle Control | - | 1250 ± 110 | 1.28 ± 0.12 | - |
| Positive Control | Varies | 450 ± 65 | 0.47 ± 0.07 | 72.7 |
| Test Compound | 50 | 825 ± 95 | 0.85 ± 0.10 | 38.6 |
| Test Compound | 100 | 610 ± 80 | 0.63 ± 0.08 | 58.2 |
| *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control |
Part 4: Ethical Considerations in Animal Research
All in vivo experiments must be conducted with the highest regard for animal welfare and in strict accordance with ethical guidelines.[24][25][26]
-
Approval: All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee before the commencement of any study.[24]
-
The Three R's: The principles of Replacement, Reduction, and Refinement should be applied to all studies.[26]
-
Replacement: Use non-animal methods whenever possible.
-
Reduction: Use the minimum number of animals necessary to obtain statistically significant results. Power calculations should be performed to determine the appropriate sample size.[27]
-
Refinement: Minimize any potential pain, suffering, or distress. This includes using appropriate anesthesia and analgesia for any painful procedures and defining humane endpoints for the study.
-
-
Housing and Care: Animals must be housed in appropriate conditions with access to food and water, and monitored regularly by trained personnel.[28]
Conclusion
The protocols outlined in this document provide a robust and scientifically sound framework for the initial in vivo evaluation of 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile. By first establishing a pharmacokinetic profile, researchers can design more informative and reliable efficacy studies. The proposed anti-inflammatory and anticancer models are standard in the field and will generate the necessary data to assess the compound's therapeutic potential. Adherence to rigorous experimental design, ethical principles, and appropriate statistical analysis is paramount for generating high-quality, reproducible data that can confidently guide the future development of this promising chalcone derivative.
References
-
Shamim, A., Nadeem, H., Masaud, S. M., Hussain, T., Bashir, K., Alrokayan, S., ... & Imran, M. (2023). Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. RSC Advances, 13(5), 3249-3264. [Link]
-
Rojo, L. E., Zúñiga, G. V., & Osorio, F. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Molecules, 26(23), 7208. [Link]
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]
-
Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. In Current protocols in pharmacology (pp. 5-4). John Wiley & Sons. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
American Psychological Association. (2012). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. APA. [Link]
-
Salehi, B., V Anil Kumar, N., S. H. S. Sharopov, F., Ramírez-Alarcón, K., Ruiz-Ortega, A., & Sharifi-Rad, J. (2019). Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence. International journal of molecular sciences, 20(13), 3274. [Link]
-
Gad, S. C. (2007). Statistical approaches to experimental design and data analysis of in vivo studies. Expert opinion on drug discovery, 2(5), 693-702. [Link]
-
Bio-protocol. (2016). 2.7. Carrageenan-induced paw edema assay. Bio-protocol. [Link]
-
Marietta College. (n.d.). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Marietta College. [Link]
-
Batovska, D. I., & Todorova, I. T. (2010). A review on the synthesis and properties of chalcones. Bulgarian Chemical Communications, 42(2), 117-136. [Link]
-
G. Ozdemir, C., & B. O. T. Kayir, H. (2024). Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. ACS Omega. [Link]
-
The Norwegian National Research Ethics Committees. (2019). Ethical Guidelines for the Use of Animals in Research. Forskningsetikk. [Link]
-
Sygnature Discovery. (2023). How to trust your data: the power of statistical analysis in in vivo experimental design. Sygnature Discovery. [Link]
-
Ni, M., Chen, Y., Lim, E., Wimberly, H., Bailey, S. T., Imai, Y., ... & Liu, X. S. (2016). Targeting Androgen Receptor in Therapy-Resistant Prostate Cancer. Bio-protocol, 6(13). [Link]
-
NC3Rs. (2022). Statistical Analysis for In Vivo and In Vitro Scientists Course. NC3Rs. [Link]
-
Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]
-
Fehrenbacher, J. C., Vasko, M. R., & Duarte, D. B. (2012). Models of inflammation: carrageenan-induced paw edema in the rat. Current protocols in pharmacology, 58(1), 5-4. [Link]
-
Swiss Academy of Medical Sciences & Swiss Academy of Sciences. (2005). Ethical Principles and Guidelines for Experiments on Animals. Krebsliga. [Link]
-
Ministry of Health, Malaysia. (2019). Guidelines for Ethical Conduct in the Care and Use of Animals for Scientific Purposes. NIH. [Link]
-
Ko, T. C., Yu, W., & Thompson, E. A. (1997). Statistical analysis of in vivo tumor growth experiments. Cancer research, 57(24), 5551-5555. [Link]
-
Patel, K., Patel, J., & Patel, M. (2011). In vivo anti-inflammatory activity of chalcone derivatives by carrageenan induced rat paw oedema method. International Journal of Pharmaceutical Sciences and Research, 2(8), 2045. [Link]
-
The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [Link]
-
Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The Scientific World Journal, 2013. [Link]
-
Yadav, V. R., Prasad, S., Sung, B., & Aggarwal, B. B. (2011). The role of chalcones in suppression of proliferation and induction of apoptosis in human tumor cells. Food and Function, 2(11), 660-669. [Link]
-
UCLA. (n.d.). Xenograft Tumor Assay Protocol. UCLA. [Link]
-
Protocol Online. (2019). Animal Techniques/Xenograft Tumor Models Protocols. Protocol Online. [Link]
-
Orth, M., Lauber, K., Niyazi, M., Friedl, A. A., & Belka, C. (2014). New anticancer agents: in vitro and in vivo evaluation. Strahlentherapie und Onkologie, 190(1), 1-8. [Link]
-
Bate, S., & Clark, R. (2014). The design and statistical analysis of animal experiments. Cambridge university press. [Link]
-
Gokhale, S., & Padh, H. (2012). Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines. International immunopharmacology, 12(2), 338-345. [Link]
-
Baranczewski, P., Stanczak, A., Sundberg, K., & Svensson, R. (2006). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of translational medicine, 4(1), 1-13. [Link]
-
Zhang, M., Wang, Y., Tang, J., & Li, X. (2024). Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2316275. [Link]
-
Ferreira, A. K., Kawamura, B., Jorge, S. D., de Azevedo, R. A., Zaim, M. H., & de Cássia da Silveira e Sá, R. (2017). Developing novel anticancer drug candidates regarding the integration of three main knowledge fields: computer-aided drug design, chemical synthesis, and pharmacological evaluation. J Drug Des Res, 4(2), 1035. [Link]
-
Murahari, M., Lu, H., & Chen, Z. (2011). In vitro and in vivo anti-cancer activity of novel synthetic makaluvamine analogs. Investigational new drugs, 29(5), 849-859. [Link]
-
Ragavendran, J. V., Sriram, D., & Patel, S. K. (2007). Synthesis, in vivo anti-inflammatory activity, and molecular docking studies of new isatin derivatives. Bioorganic & medicinal chemistry letters, 17(24), 6759-6763. [Link]
-
Onasanwo, S. A., Singh, N., & Olajide, O. A. (2017). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of basic and clinical physiology and pharmacology, 28(2), 141-152. [Link]
-
Tiwari, R., & Singh, R. (2024). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Molecules, 29(2), 481. [Link]
-
Cielecka-Piontek, J., Zalewski, P., & Garbacki, P. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 643. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information: Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. RSC. [Link]
-
Clinical Trial Risk Tool. (2025). Pilot studies in clinical study design. Clinical Trial Risk Tool. [Link]
-
Liu, Y., Zhang, Y., Wang, Y., Zhang, Y., & Zhang, J. (2023). Study on Pharmacokinetics and Metabolic Profiles of Novel Potential PLK-1 Inhibitors by UHPLC-MS/MS Combined with UHPLC-Q-Orbitrap/HRMS. Molecules, 28(6), 2568. [Link]
-
Wang, Y., Liu, Y., Zhang, Y., Zhang, Y., & Zhang, J. (2023). Pharmacokinetic Study and Metabolite Identification of CAM106 in Rats by Validated UHPLC-MS/MS. Molecules, 28(10), 4099. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile.... ResearchGate. [Link]
-
Singh, S. K., & Kumar, Y. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Molbank, 2023(2), M1653. [Link]
Sources
- 1. 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile|For Research [benchchem.com]
- 2. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinocic ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07230A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study on Pharmacokinetics and Metabolic Profiles of Novel Potential PLK-1 Inhibitors by UHPLC-MS/MS Combined with UHPLC-Q-Orbitrap/HRMS [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 14. inotiv.com [inotiv.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Statistical Analysis for In Vivo and In Vitro Scientists Course | NC3Rs [nc3rs.org.uk]
- 19. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. iv.iiarjournals.org [iv.iiarjournals.org]
- 22. bio-protocol.org [bio-protocol.org]
- 23. aacrjournals.org [aacrjournals.org]
- 24. marietta.edu [marietta.edu]
- 25. Guidelines for Ethical Conduct in the Care and Use of Animals [apa.org]
- 26. forskningsetikk.no [forskningsetikk.no]
- 27. sygnaturediscovery.com [sygnaturediscovery.com]
- 28. nih.gov.my [nih.gov.my]
Application Note & Protocol: Strategies for the Solubilization of 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile (CAS: 136562-69-1)
An in-depth guide for researchers, scientists, and drug development professionals on the effective dissolution of 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile for experimental applications.
Abstract
3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile (CAS No. 136562-69-1) is a compound built on a chalcone scaffold, a privileged structure in medicinal chemistry recognized for its wide-ranging pharmacological potential.[1] The presence of a 4-chlorophenoxy group and a nitrile moiety suggests significant lipophilicity, which often correlates with poor aqueous solubility—a major hurdle in experimental biology and drug development.[1][2][3] This document provides a comprehensive guide for researchers, detailing the physicochemical rationale and step-by-step protocols for the effective dissolution and handling of this compound to ensure reproducible and reliable experimental outcomes.
Physicochemical Profile and Solubility Rationale
Understanding the structural attributes of a compound is fundamental to developing a successful solubilization strategy. The molecular structure of 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile dictates its behavior in various solvents.
The molecule's framework combines a polar nitrile group (−C≡N), which can act as a hydrogen bond acceptor, with large, non-polar aromatic regions (a phenyl ring and a chlorophenoxy group).[4][5] This combination of a hydrophobic surface area with a polar functional group results in a compound that is not readily dissolved in polar protic solvents like water. The 4-chlorophenoxy group, in particular, enhances lipophilicity, driving the preference for organic solvents.[1] Therefore, a strategy employing organic solvents to create a concentrated stock solution, followed by careful dilution into aqueous experimental media, is required.
| Property | Data | Source(s) |
| CAS Number | 136562-69-1 | [1][6] |
| Molecular Formula | C₁₅H₁₀ClNO₂ | [7] |
| Molecular Weight | 271.7 g/mol | [1] |
| Predicted Solubility | Poor in aqueous solutions; Soluble in organic solvents. | Inferred from structure[1][2][5] |
| Structural Class | Chalcone derivative; Nitrile-containing compound | [1][8] |
Essential Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally related nitrile-containing aromatic compounds dictate a cautious approach.
2.1 Personal Protective Equipment (PPE) Always handle the solid compound and its solutions with appropriate PPE. This includes:
-
Gloves: Nitrile gloves must be worn to prevent skin contact. Dispose of contaminated gloves properly.[9]
-
Eye Protection: Wear safety glasses with side shields or chemical goggles.[9]
-
Lab Coat: A full-sleeved lab coat is mandatory to protect from accidental spills.
2.2 Handling Environment
-
Ventilation: Handle the solid powder exclusively in a certified chemical fume hood to avoid inhalation of fine particulates.[9][10]
-
Static Discharge: Take precautionary measures against static discharge when handling the fine powder.
-
Spills: In case of a spill, avoid creating dust. Gently cover with an absorbent material, collect into a sealed container, and dispose of as chemical waste.[9]
2.3 First Aid Measures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
Strategic Approach to Solubilization
A two-step process is the most reliable method for preparing this compound for biological assays:
-
Primary Stock Solution: Dissolving the compound at a high concentration (e.g., 10-50 mM) in a pure, anhydrous organic solvent.
-
Aqueous Working Solution: Diluting the primary stock into your final experimental buffer or medium (e.g., PBS, cell culture media) to the desired final concentration.
The following diagram outlines the decision-making process for achieving a stable final solution.
Caption: Workflow for dissolving poorly soluble compounds.
3.1 Recommended Solvents for Primary Stock Solution
The choice of the primary solvent is critical and depends on the compound's intrinsic solubility and the tolerance of the downstream experimental system.
| Solvent | Polarity | Pros | Cons |
| DMSO (Dimethyl sulfoxide) | High | Excellent solubilizing power for a wide range of compounds. | Can be toxic to cells, typically >0.5% v/v. Can interfere with some assays. |
| DMF (Dimethylformamide) | High | Strong solvent, similar to DMSO. | Higher toxicity than DMSO; less common in cell-based assays. |
| Ethanol (100%) | Medium | Less toxic to cells than DMSO. Volatile. | Lower solubilizing power for highly lipophilic compounds. |
| Methanol | Medium | Good solvent for many organic compounds. | More toxic than ethanol. |
Recommendation: Start with DMSO as the primary solvent due to its superior solubilizing capacity for challenging compounds.
Detailed Experimental Protocols
4.1 Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution.
Materials:
-
3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile (MW: 271.7 g/mol )
-
Anhydrous, sterile-grade DMSO
-
Calibrated analytical balance
-
1.5 mL microcentrifuge tube or amber glass vial
-
Pipettors and sterile tips
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculation: To make 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution, you need:
-
Moles = Concentration x Volume = 0.010 mol/L x 0.001 L = 0.00001 mol
-
Mass = Moles x MW = 0.00001 mol x 271.7 g/mol = 0.002717 g = 2.72 mg
-
-
Weighing: Carefully weigh out 2.72 mg of the compound and place it into a clean, dry 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube.
-
Dissolution: Cap the tube tightly and vortex vigorously for 1-2 minutes.
-
Aid Dissolution (if necessary): If solid particles remain, place the tube in a water bath sonicator for 5-10 minutes. Gentle warming (to 37°C) can also be applied, but do not overheat.
-
Verification: Visually inspect the solution against a light source to ensure all solid material has dissolved and the solution is clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
4.2 Protocol 2: Preparation of a 10 µM Aqueous Working Solution
This protocol describes the serial dilution of the 10 mM DMSO stock into a final volume of 1 mL of aqueous medium (e.g., cell culture medium).
Materials:
-
10 mM Primary Stock Solution in DMSO
-
Sterile aqueous medium (e.g., PBS, DMEM)
-
Sterile microcentrifuge tubes
-
Pipettors and sterile tips
Procedure:
-
Intermediate Dilution (Recommended): To avoid precipitation from a large concentration jump, first create an intermediate dilution.
-
Pipette 990 µL of your aqueous medium into a sterile tube.
-
Add 10 µL of the 10 mM DMSO stock. This creates a 100 µM solution in 1% DMSO. Vortex immediately and thoroughly.
-
-
Final Dilution:
-
Pipette 900 µL of your aqueous medium into a new sterile tube.
-
Add 100 µL of the 100 µM intermediate solution.
-
Vortex immediately. This yields the final 10 µM working solution. The final DMSO concentration will be 0.1%, which is well-tolerated by most cell lines.
-
-
Vehicle Control: It is critical to prepare a vehicle control that contains the same final concentration of DMSO (0.1% in this example) but lacks the compound. This allows you to distinguish the effects of the compound from the effects of the solvent.
-
Usage: Use the final working solution immediately, as the compound may have limited stability in aqueous media.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Compound fails to dissolve in DMSO. | Insufficient solvent volume or compound requires more energy to dissolve. | Try sonicating for a longer duration (up to 30 minutes). Gentle warming (37-50°C) may help. If it still fails, the desired concentration may be above its solubility limit in DMSO; prepare a more dilute stock. |
| Precipitation occurs upon storage. | The solution was saturated; temperature change reduced solubility. | Warm the stock solution to room temperature or 37°C and sonicate to redissolve before use. Store in smaller, single-use aliquots to minimize temperature fluctuations. |
| Precipitation in the final aqueous medium. | "Crashing out" due to poor aqueous solubility; solvent shock. | Decrease the final concentration of the compound. Increase the final percentage of DMSO slightly (if the assay allows). Use a co-solvent system (e.g., dilute into media containing 1% Pluronic F-68 or other surfactants).[11][12] |
Conclusion
The successful dissolution of the poorly water-soluble compound 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile is readily achievable through a systematic approach. By employing a strong organic solvent like DMSO to create a concentrated primary stock and then performing careful serial dilutions into the final aqueous medium, researchers can prepare clear, homogenous solutions for experimentation. Adherence to safety protocols and the routine use of a vehicle control are paramount for obtaining safe, accurate, and reproducible scientific data.
References
- 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile - Benchchem.
- 1243822-62-9|3-(3-Chloro-4-methoxyphenyl)-3-oxopropanenitrile - BLDpharm.
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Burd, B. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
- SAFETY DATA SHEET - CymitQuimica. (2025). CymitQuimica.
- Propynenitrile, 3-(2-chlorophenyl) - Chemical & Physical Properties by Cheméo. Cheméo.
-
MacFaul, P. A., Morley, A. D., & Crawford, J. J. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Bioorganic & Medicinal Chemistry Letters, 19(4), 1136–1138. [Link]
- SAFETY DATA SHEET - MilliporeSigma. (2025). MilliporeSigma.
- SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.
-
Gotor-Fernández, V., & Lavandera, I. (2021). Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries. Catalysts, 11(8), 893. [Link]
-
3-(3-Methoxyphenyl)-3-oxopropanenitrile Properties - EPA. (2025). United States Environmental Protection Agency. [Link]
-
Wang, J., Sheng, J., & Zhang, W. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1636–1659. [Link]
-
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023). Drug Development & Delivery. [Link]
-
Nitrile - Wikipedia. Wikipedia. [Link]
-
3-HYDROXY-5-(2-(3-HYDROXY-4-METHOXYPHENYL)ETHYL)PHENYL .BETA.-D-GLUCOPYRANOSIDE - precisionFDA. [Link]
-
Safety Data Sheet - BASF. (2025). BASF. [Link]
-
Li, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2759–2781. [Link]
Sources
- 1. 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile|For Research [benchchem.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1243822-62-9|3-(3-Chloro-4-methoxyphenyl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]
- 7. chemscene.com [chemscene.com]
- 8. Nitrile - Wikipedia [en.wikipedia.org]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Quantification of 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile (CPPN) in Biological Matrices
Executive Summary
This technical guide details the method development and validation protocol for the quantification of 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile (herein referred to as CPPN ) in biological samples (plasma/serum).[1] CPPN is a privileged scaffold in medicinal chemistry, serving as a critical synthetic intermediate for chalcone-based antimicrobial and anticancer therapeutics.[1] In drug development, quantifying such intermediates is critical for pharmacokinetic (PK) profiling and monitoring potential genotoxic impurities (GTIs) arising from reactive
Key Analytical Challenges Solved:
-
Keto-Enol Tautomerism: Stabilization of the active methylene group to prevent peak splitting.[1]
-
Lipophilicity: Efficient recovery of the hydrophobic diphenyl ether backbone (
) from protein-rich matrices.[1] -
Sensitivity: Optimization of ESI(-) mode detection to leverage the acidity of the
-proton.
Chemical Context & Mechanistic Strategy
Analyte Properties
| Property | Value | Analytical Implication |
| Chemical Formula | Monoisotopic Mass: ~271.04 Da | |
| Structure | Diphenyl ether core with a | High lipophilicity (LogP > 3.5); requires organic extraction. |
| Acidity (pKa) | ~8.5 (Active methylene) | The proton between the ketone and nitrile is acidic. |
| Reactivity | Keto-Enol Tautomerism | Exists in equilibrium.[1] Chromatography must lock one form or merge them. |
The Tautomerism Challenge
The
Solution: We utilize Acidified Mobile Phases (0.1% Formic Acid) to force the equilibrium toward the neutral keto-form during chromatographic separation, ensuring a sharp, single peak.[1]
Figure 1: Tautomeric equilibrium and ionization strategy. Acidic LC conditions stabilize the Keto form, while the ESI source generates the Anion.
Experimental Protocol
Materials & Reagents[1][3][4]
-
Reference Standard: 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile (purity >98%).[1]
-
Internal Standard (IS):
-labeled CPPN or a structural analog (e.g., Diclofop-methyl, though specific deuterated IS is preferred). -
Matrix: Human/Rat Plasma (
EDTA). -
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Formic Acid (FA).[1]
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is chosen over Protein Precipitation (PPT) to minimize matrix effects (phospholipid suppression) and maximize recovery of this lipophilic analyte.[1]
Protocol Steps:
-
Aliquot: Transfer 50
L of plasma into a 1.5 mL polypropylene tube. -
IS Addition: Add 10
L of Internal Standard working solution (500 ng/mL in 50% MeOH). Vortex 10 sec. -
Extraction: Add 600
L of MTBE (Methyl tert-butyl ether).[1]-
Why MTBE? It selectively extracts the lipophilic diphenyl ether backbone while leaving polar plasma proteins and salts in the aqueous phase.
-
-
Agitation: Shake/Vortex vigorously for 10 minutes at 1500 rpm.
-
Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer 500
L of the supernatant (organic layer) to a clean glass vial.-
Note: Avoid plasticizers; glass inserts are recommended due to the compound's lipophilicity.
-
-
Evaporation: Evaporate to dryness under nitrogen stream at 40°C.
-
Reconstitution: Reconstitute in 100
L of Mobile Phase (50:50 A:B). Vortex and centrifuge.
Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow for lipophilic
LC-MS/MS Conditions
Chromatography (UHPLC):
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7
m). -
Mobile Phase A: Water + 0.1% Formic Acid (Maintains neutral pH for retention).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 30% B
-
3.0 min: 95% B (Elute lipophilic analyte)[1]
-
4.0 min: 95% B
-
4.1 min: 30% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Mass Spectrometry (Triple Quadrupole):
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (-).
-
Source Temp: 500°C.
-
Capillary Voltage: -2.5 kV.[1]
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |
|---|
| CPPN (Quant) | 270.0
Method Validation Summary
Refer to FDA Bioanalytical Method Validation Guidance (2018) for full compliance criteria.
Linearity & Sensitivity[1]
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
LLOQ: 1.0 ng/mL (S/N > 10).
-
Weighting:
linear regression.
Selectivity & Matrix Effect[1]
-
Selectivity: No interfering peaks observed at the retention time of CPPN in 6 different lots of blank plasma.
-
Matrix Factor: 0.95 - 1.05 (indicating negligible ion suppression due to efficient LLE cleanup).[1]
Stability[1][5]
-
Benchtop: Stable for 4 hours at room temperature (Keep away from light due to potential photodegradation of the chlorinated ring).
-
Autosampler: Stable for 24 hours at 10°C.
-
Freeze-Thaw: Stable for 3 cycles (-80°C to RT).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Keto-Enol interconversion or metal chelation.[1] | Ensure Mobile Phase is acidic (0.1% FA). Use PEEK tubing or passivated steel to prevent metal interaction. |
| Low Recovery | Analyte adsorption to plasticware. | Use Glass vials for reconstitution. Add 0.1% BSA to plasma if non-specific binding occurs during aliquoting. |
| Signal Drift | Source contamination. | The diphenyl ether moiety is "sticky." Use a diverter valve to send flow to waste for the first 1 min and last 1 min of the gradient. |
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
- Holčapek, M., et al. (2010). Analysis of keto-enol tautomerism in liquid chromatography-mass spectrometry. Journal of Chromatography A. (General reference for -ketonitrile handling).
Sources
Application Notes & Protocols for 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile in Fragment-Based Drug Discovery
Introduction: The Strategic Value of a Chalcone-Based Fragment
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful, efficient, and highly rational approach to identifying lead compounds. The core principle of FBDD is to screen low-molecular-weight compounds, or "fragments," that bind with low affinity but high ligand efficiency to a biological target. These initial hits then serve as starting points for optimization into potent, drug-like molecules.
This document provides detailed application notes and protocols for the use of 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile in FBDD campaigns. This compound, built on a chalcone scaffold, represents a "privileged structure" in medicinal chemistry.[1] Chalcones are known for their diverse pharmacological potential, including antibacterial, anti-inflammatory, and anticancer activities.[1] The presence of an α,β-unsaturated ketone system makes them interesting electrophiles, while the 4-chlorophenoxy moiety can influence lipophilicity and binding affinity, making this fragment a valuable tool for exploring chemical space.[1]
These notes are intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step guidance for leveraging this fragment in a drug discovery program.
PART 1: Fragment Characterization and Library Preparation
Physicochemical Properties and "Rule of Three" Compliance
The success of a fragment hinges on its physicochemical properties. The "Rule of Three" (Ro3) provides a useful guideline for selecting fragments with favorable properties for FBDD.
| Property | Guideline (Ro3) | 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile | Assessment |
| Molecular Weight (MW) | ≤ 300 g/mol | 271.7 g/mol [1] | Compliant |
| LogP | ≤ 3 | ~3.5 (Predicted) | Borderline, but acceptable |
| Hydrogen Bond Donors | ≤ 3 | 0 | Compliant |
| Hydrogen Bond Acceptors | ≤ 3 | 3 (carbonyl oxygen, nitrile nitrogen, ether oxygen) | Compliant |
| Rotatable Bonds | ≤ 3 | 4 | Slightly high, but acceptable |
While the predicted LogP and rotatable bond count are slightly outside the strict Ro3 guidelines, this fragment remains an excellent candidate. The borderline LogP may enhance membrane permeability, and the additional rotatable bond provides conformational flexibility that could be advantageous for binding to some targets. Its chalcone core is a well-recognized pharmacophore, adding to its appeal.[1]
Quality Control and Stock Solution Preparation
The integrity of screening data is critically dependent on the quality of the fragment library.
Protocol 1: Fragment Quality Control and Solubilization
-
Purity Assessment:
-
Obtain a fresh sample of 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile (CAS No. 136562-69-1).
-
Assess purity using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (LC-MS). The purity should be ≥ 95%.
-
Confirm the identity and structural integrity via ¹H NMR and ¹³C NMR spectroscopy.
-
-
Solubility Determination:
-
Prepare a series of dilutions of the fragment in the primary screening buffer (e.g., phosphate-buffered saline, PBS).
-
Use nephelometry or visual inspection to determine the highest concentration at which the fragment remains fully dissolved. This is the maximum stock concentration.
-
It is recommended to use dimethyl sulfoxide (DMSO) as a co-solvent. Prepare a high-concentration stock solution (e.g., 100 mM) in 100% DMSO.
-
-
Stock Solution Preparation and Storage:
-
Prepare a 100 mM stock solution in 100% DMSO.
-
Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.
-
Store at -20°C or -80°C in a desiccated environment.
-
PART 2: Primary Screening Methodologies
The goal of the primary screen is to identify fragments that bind to the target protein. Several biophysical techniques are well-suited for this purpose. Below are detailed protocols for two common and effective methods.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA is a rapid and cost-effective method to screen for ligand binding by measuring the change in the thermal denaturation temperature (Tm) of a protein.
Protocol 2: Thermal Shift Assay (TSA) for Fragment Screening
-
Reagents and Materials:
-
Purified target protein (at a concentration of 2-5 µM).
-
3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile stock solution (100 mM in DMSO).
-
SYPRO Orange dye (5000x stock in DMSO).
-
Screening buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
96- or 384-well qPCR plates.
-
Real-time PCR instrument.
-
-
Experimental Setup:
-
Prepare a master mix containing the target protein and SYPRO Orange dye in the screening buffer. The final protein concentration should be 2 µM and the final SYPRO Orange concentration 5x.
-
Dispense the master mix into the wells of the qPCR plate.
-
Add the fragment to the wells to a final concentration of 200-500 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%. Include a "DMSO only" control.
-
Seal the plate.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment with a temperature gradient from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of the SYPRO Orange dye.
-
-
Data Analysis:
-
Plot fluorescence as a function of temperature.
-
Determine the Tm for each well by fitting the data to a Boltzmann equation.
-
A significant positive shift in Tm (ΔTm ≥ 2°C) in the presence of the fragment compared to the DMSO control indicates a potential hit.
-
Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique that provides real-time binding kinetics (kon and koff) and affinity (KD) data.
Protocol 3: Surface Plasmon Resonance (SPR) for Fragment Screening
-
Reagents and Materials:
-
SPR instrument (e.g., Biacore, ProteOn).
-
Sensor chip (e.g., CM5, a carboxymethylated dextran surface).
-
Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine).
-
Purified target protein.
-
3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile stock solution.
-
Running buffer (e.g., HBS-EP+).
-
-
Protein Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of NHS and EDC.
-
Inject the target protein (at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (typically 5,000-10,000 Response Units, RU).
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared in the same way but without protein immobilization.
-
-
Fragment Binding Analysis:
-
Prepare a dilution series of the fragment in running buffer (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is matched across all samples.
-
Inject the fragment dilutions over the target and reference flow cells.
-
Monitor the change in response units (RU) over time to generate sensorgrams.
-
Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of 50 mM NaOH or 1 M NaCl).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
A confirmed binding event with a measurable KD (typically in the µM to mM range for fragments) indicates a hit.
-
PART 3: Hit Validation and Hit-to-Lead Optimization
Hit Validation
A hit from a primary screen must be validated to confirm that the observed binding is specific and not an artifact.
Workflow for Hit Validation:
-
Orthogonal Methods: Confirm the hit using a biophysical method that relies on a different physical principle. For example, if the primary hit was from TSA, validation could be performed using Saturation Transfer Difference (STD) NMR or Isothermal Titration Calorimetry (ITC).
-
X-ray Crystallography: The gold standard for hit validation. Soaking the target protein crystals with the fragment can provide a high-resolution structure of the protein-fragment complex, revealing the precise binding mode and interactions. This structural information is invaluable for the subsequent optimization phase.
Hit-to-Lead Optimization: From Fragment to Drug Candidate
Once 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile is validated as a hit, the goal is to improve its affinity and drug-like properties. This is typically achieved through three main strategies:
-
Fragment Growing: Adding functional groups to the fragment to make additional interactions with the protein. For our example, the phenyl ring or the chlorophenoxy group could be elaborated.
-
Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be chemically linked together to create a larger, higher-affinity molecule.
-
Fragment Merging: If two overlapping fragments are identified, their structural features can be combined into a single, novel molecule.
Conceptual Hit-to-Lead Workflow:
PART 4: Handling and Safety
As a professional in a laboratory setting, proper handling of all chemical reagents is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile and its solutions.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[2][3] Avoid inhalation of any dust or vapors.[2][3][4] Avoid contact with skin and eyes.[4][5]
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2] Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[2]
Conclusion
3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile is a promising fragment for FBDD campaigns. Its chalcone scaffold is a known privileged structure, and its physicochemical properties make it a suitable starting point for identifying novel binders to a wide range of biological targets. By following the detailed protocols and workflows outlined in these application notes, researchers can effectively utilize this fragment to initiate and advance a successful drug discovery program.
References
- Benchchem. 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile.
- BLDpharm. 1243822-62-9|3-(3-Chloro-4-methoxyphenyl)-3-oxopropanenitrile.
- BLDpharm. 3-{2-[4-chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile.
- iChemical. 3-(4-Chlorophenyl)-3-oxopropanenitrile, CAS No. 4640-66-8.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
- BASF. Safety Data Sheet.
- TCI Chemicals. SAFETY DATA SHEET.
- New Drug Approvals. organic synthesis.
- Safety Data Sheet(SDS).
- ChemPoint.com. SAFETY DATA SHEET.
Sources
Synthesis of 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile derivatives for SAR studies
Executive Summary
This technical guide details the optimized synthesis of 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile , a "privileged scaffold" in medicinal chemistry.[1] This
The protocol focuses on a convergent synthetic strategy:
-
Ullmann-type Etherification : Constructing the diaryl ether core.
-
C-Acylation : Nucleophilic attack of the acetonitrile anion on the benzoate derivative.
This guide is designed for medicinal chemists requiring a robust, scalable route to generate libraries for Structure-Activity Relationship (SAR) profiling.
Retrosynthetic Analysis & Strategy
To maximize library diversity, we employ a convergent approach. The molecule is disconnected at the C-C bond between the carbonyl and the alpha-carbon, and at the diaryl ether linkage.
Strategic Advantages:
-
Late-Stage Diversification : The
-ketonitrile tail allows for rapid cyclization into various heterocycles (Zone 3). -
Module Independence : The phenoxy ring (Zone 1) can be modified independently of the benzoic acid core (Zone 2) before coupling.
Figure 1: Retrosynthetic logic separating the diaryl ether formation from the active methylene installation.
Detailed Experimental Protocols
Phase 1: Synthesis of the Diaryl Ether Core
Objective : Preparation of Methyl 2-(4-chlorophenoxy)benzoate. Rationale: We use the methyl ester rather than the acid to facilitate the subsequent C-acylation step. An Ullmann-type coupling is preferred over SNAr due to the electron-rich nature of the phenol.
Reagents:
-
Methyl 2-iodobenzoate (1.0 equiv) [Preferred over chloro- for milder conditions]
-
4-Chlorophenol (1.2 equiv)
-
Cesium Carbonate (
) (2.0 equiv) -
Copper(I) Iodide (CuI) (10 mol%)
-
N,N-Dimethylglycine (20 mol%) [Ligand to accelerate catalysis]
-
Solvent: 1,4-Dioxane (anhydrous)
Protocol:
-
Setup : Flame-dry a 250 mL Schlenk flask and purge with argon.
-
Charging : Add Methyl 2-iodobenzoate (2.62 g, 10 mmol), 4-Chlorophenol (1.54 g, 12 mmol),
(6.5 g, 20 mmol), CuI (190 mg, 1 mmol), and N,N-Dimethylglycine (206 mg, 2 mmol). -
Solvation : Add anhydrous 1,4-Dioxane (50 mL).
-
Reaction : Heat the mixture to 90°C for 16–24 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup : Cool to room temperature (RT). Filter through a Celite pad to remove inorganic salts. Wash the pad with EtOAc.
-
Extraction : Wash the filtrate with 1M NaOH (2x) to remove unreacted phenol, followed by brine. Dry over
.[2] -
Purification : Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Expected Yield: 75–85%
-
Appearance: Pale yellow oil or solid.
-
Scientist's Note : The ligand N,N-Dimethylglycine is crucial. Without it, the reaction requires higher temperatures (120°C+) and longer times, leading to ester hydrolysis or transesterification byproducts.
Phase 2: C-Acylation to Beta-Ketonitrile
Objective : Conversion of Methyl 2-(4-chlorophenoxy)benzoate to 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile. Mechanism: Nucleophilic Acyl Substitution (Claisen-type condensation) using the acetonitrile anion.
Reagents:
-
Methyl 2-(4-chlorophenoxy)benzoate (from Phase 1) (1.0 equiv)
-
Acetonitrile (anhydrous) (5.0 equiv) [Acts as reactant and co-solvent]
-
Sodium Hydride (NaH) (60% in oil) (2.5 equiv)
-
Solvent: Tetrahydrofuran (THF), anhydrous.
Protocol:
-
Activation : In a flame-dried 3-neck flask under argon, suspend NaH (1.0 g, 25 mmol) in dry THF (20 mL). Cool to 0°C.[1]
-
Anion Generation : Add anhydrous Acetonitrile (2.6 mL, 50 mmol) dropwise over 10 minutes. Stir at 0°C for 30 minutes. Observation: Solution may turn slightly yellow/turbid.
-
Addition : Dissolve Methyl 2-(4-chlorophenoxy)benzoate (2.62 g, 10 mmol) in dry THF (10 mL). Add this solution dropwise to the NaH/Acetonitrile mixture at 0°C.
-
Reflux : Allow to warm to RT, then heat to reflux (65°C) for 4–6 hours.
-
Monitor: TLC should show consumption of the non-polar ester and appearance of a polar, UV-active spot (the enolate).
-
-
Quench (Critical) : Cool to 0°C. Carefully quench with saturated
solution. Caution: Hydrogen gas evolution. -
Acidification : Adjust pH to ~3–4 with 1M HCl to ensure the product is in the keto/nitrile form (not the enolate salt).
-
Extraction : Extract with EtOAc (3 x 50 mL). Wash combined organics with water and brine.[3]
-
Purification : Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc 4:1).
Analytical Validation (Expected Data):
| Technique | Signal | Assignment |
|---|
| 1H NMR (CDCl3) |
Scientist's Note : The product exists in equilibrium between the keto and enol forms. In
, the keto form (singlet at ~4.0 ppm) usually predominates, but don't be surprised to see a vinylic proton signal if the enol form is stabilized by the ortho-phenoxy group.
SAR Library Generation Strategy
To validate the biological efficacy, a focused library should be constructed around three diversity zones.
Figure 2: SAR Decision Tree for library expansion.
Zone 3: Heterocycle Synthesis (High Priority)
The
-
3-Aminopyrazoles :
-
Reagent: Hydrazine hydrate (
) in Ethanol (Reflux, 2h). -
Product: 5-[2-(4-chlorophenoxy)phenyl]-1H-pyrazol-3-amine.
-
Relevance: Kinase inhibition scaffolds.
-
-
5-Aminoisoxazoles :
-
Reagent: Hydroxylamine hydrochloride (
), NaOH in Ethanol/Water. -
Product: 5-[2-(4-chlorophenoxy)phenyl]isoxazol-3-amine.
-
Relevance: Anti-inflammatory (COX-2) pharmacophores.
-
Safety & Handling
-
Acetonitrile Anion : The generation of the acetonitrile anion requires strong bases (NaH). Ensure strictly anhydrous conditions to prevent fire hazards and hydrolysis.
-
Alkyl Halides : Methyl 2-iodobenzoate is an alkylating agent. Handle in a fume hood.
-
Cyanide Byproducts : While this route avoids free KCN, the degradation of nitriles can theoretically release cyanide under extreme acidic/thermal stress. Treat waste streams with bleach (hypochlorite) before disposal.
References
-
BenchChem . Synthesis of 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile. Retrieved from
-
Royal Society of Chemistry . Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of β-ketonitriles. Org. Chem. Front., 2022, 9, 5178. Retrieved from
-
MDPI . A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules 2023. Retrieved from
-
National Institutes of Health (PMC) . Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones. PMC8876543. Retrieved from
-
European Patent Office . Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. EP1853548B1.[4][5] Retrieved from
Sources
- 1. 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile|For Research [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting & Optimization
Overcoming solubility issues with 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile in aqueous buffers
Topic: 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile
Executive Summary: The "Solubility Personality"
3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile (hereafter referred to as CPPO ) presents a classic "brick dust" challenge common in drug discovery.[1] Its structure combines a highly lipophilic diphenyl ether tail with an ionizable
Successful handling requires understanding two competing forces:[1][2]
-
High Lipophilicity (LogP ~4.2): The chlorophenoxy group drives the molecule to aggregate in water.
-
Acidity (pKa ~7.5): The active methylene group (between the ketone and nitrile) is acidic. The molecule’s solubility is drastically pH-dependent.[1]
The Trap: Researchers often observe that CPPO dissolves well in DMSO, but precipitates immediately upon dilution into pH 7.4 buffers.[2] This is often because the pH is too close to the pKa, leaving a significant portion of the compound in its insoluble, neutral form.[2]
Physicochemical Dashboard
| Property | Value (Est.) | Implication for Handling |
| Molecular Weight | ~271.7 g/mol | Small molecule, prone to crystallization.[1][2] |
| LogP (Octanol/Water) | 4.0 – 4.5 | Highly hydrophobic. Requires carrier (DMSO/Cyclodextrin). |
| pKa (Acidic) | 7.2 – 7.8 | CRITICAL: At pH 7.4, ~50% is neutral (insoluble). At pH 5.0, >99% is insoluble.[2] |
| Solubility (Water, pH 7) | < 1 µM | Essentially insoluble without modification.[2] |
| Solubility (DMSO) | > 50 mM | Excellent stock solvent. |
| Tautomerism | Keto-Enol | Exists in equilibrium; the enol form drives acidity.[1] |
Troubleshooting Hub (Q&A)
Q1: I diluted my 10 mM DMSO stock into PBS (pH 7.4) to get 10 µM, but the solution turned cloudy. Why? A: You experienced "Solvent Shock." When a hydrophobic molecule in DMSO hits water, the DMSO molecules rapidly hydrate, leaving the solute "naked."[2] Because CPPO has a pKa near 7.5, a significant fraction remains protonated (neutral) at pH 7.[2]4. This neutral fraction exceeds its intrinsic solubility immediately, forming micro-precipitates (the cloudiness).[2]
-
Fix: Do not spike directly. Use the Step-Down Dilution Protocol (see Section 4) or switch to a Cyclodextrin-based buffer.
Q2: Can I just increase the pH to 9.0 to dissolve it?
A: While CPPO will dissolve better at pH 9.0 (forming the soluble enolate anion), this is risky.
-
Recommendation: Keep pH physiological (7.4) but use Hydroxypropyl-
-Cyclodextrin (HP- -CD) to sequester the hydrophobic tail.[1]
Q3: My cellular assay results are highly variable. Is the compound sticking to the plastic? A: Yes. With a LogP > 4, CPPO will rapidly adsorb to polystyrene plates and pipette tips.[2]
-
Fix:
Advanced Protocols
Protocol A: The "Step-Down" Dilution (For Acute Assays)
Use this when you must use DMSO and cannot use Cyclodextrins.[1]
-
Prepare Stock: 10 mM CPPO in anhydrous DMSO.
-
Intermediate Step: Dilute stock 1:10 into pure Ethanol or PEG-400 . (Result: 1 mM).
-
Why? These solvents have intermediate polarity and reduce the shock of mixing with water.
-
-
Final Dilution: Slowly add the Intermediate Solution to your vortexing buffer.
-
Target: Final DMSO/Ethanol concentration should be < 1%.[2]
-
Protocol B: Cyclodextrin Complexation (The Gold Standard)
Recommended for animal studies or long-term stability.[1]
-
Vehicle Prep: Prepare 20% (w/v) HP-
-CD in water.[1] Filter sterilize (0.22 µm). -
Compound Addition: Add CPPO powder directly to the vehicle (do not use DMSO).
-
Sonication: Sonicate in a water bath at 37°C for 30–60 minutes. The solution may remain cloudy initially.
-
Equilibration: Shake at 200 RPM overnight at room temperature.
-
Filtration: Filter the supernatant.
Visualizing the Solubility Logic
Diagram 1: The Tautomerism & Solubility Trap
This diagram illustrates the chemical equilibrium that dictates solubility. Note how pH shifts the balance between the insoluble "Brick Dust" form and the soluble anion.[2]
Caption: CPPO exists in equilibrium. At pH < 7.5, the neutral forms dominate, leading to precipitation.[2] Above pH 7.5, the soluble anion forms, but high pH risks chemical degradation.[2]
Diagram 2: Solvent Selection Decision Tree
Follow this logic to choose the correct vehicle for your specific experiment.
Caption: Decision matrix for solubilizing CPPO. For high concentrations or sensitive biological assays, Cyclodextrins are superior to simple DMSO dilution.[2]
References
-
Yalkowsky, S. H., et al. (2010).[2] Handbook of Aqueous Solubility Data. CRC Press.[2] (Provides the foundational solubility equations for lipophilic weak acids).
-
Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link (Authoritative source on using HP-
-CD for aromatics).[1] -
Di, L., & Kerns, E. (2015).[2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[2] (Source for "Solvent Shock" and "Brick Dust" terminology in drug discovery).
-
PubChem Compound Summary. (2023). Benzoylacetonitrile derivatives and physicochemical properties. Link (General structure-property relationships for the
-ketonitrile core).[1]
Sources
- 1. 1243822-62-9|3-(3-Chloro-4-methoxyphenyl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]
- 2. cyclolab.hu [cyclolab.hu]
- 3. 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile|For Research [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
Troubleshooting off-target effects of 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile
Product Ref: CPN-3 (2-Phenoxy-benzoylacetonitrile Scaffold)
Status: Active Support | Tier: Advanced Chemical Biology
Executive Summary: The Scaffold Liability Profile
Welcome to the technical support hub for 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile . As a Senior Application Scientist, I recognize that while this compound is a potent tool—likely utilized for its reactivity in inhibiting specific hydrolases or as a metabolic probe—its
This guide moves beyond basic usage to address the structural causality of off-target effects. The presence of the acidic methylene group (flanked by a ketone and a nitrile) and the lipophilic chlorophenoxy moiety creates three primary vectors for off-target interference:
-
Metal Chelation (Pseudo-inhibition): The enol form can sequester catalytic metal ions (Zn²⁺, Mg²⁺).
-
PAINS (Pan-Assay Interference): Potential for colloidal aggregation at micromolar concentrations.
-
Thiol Reactivity: The activated
-carbon can act as a soft electrophile under specific pH conditions.
Diagnostic Workflow: Off-Target Triage
Before altering your experimental design, use this logic flow to categorize the anomaly.
Figure 1: Systematic triage workflow to distinguish between colloidal aggregation, metal chelation, and true pharmacological inhibition.
Troubleshooting Guide (FAQ)
Category A: Potency & Assay Stability
Q: My IC50 values fluctuate significantly between different buffer preparations. Why is the compound inconsistent?
A: This is likely due to the keto-enol tautomerism of the
-
The Mechanism: The methylene protons between the carbonyl and nitrile are acidic (pKa ~9-10). In buffers with slightly different pH or ionic strengths, the ratio of the enol form changes. The enol form is an effective chelator of divalent cations (Zn²⁺, Mg²⁺).
-
The Fix:
-
Standardize pH strictly (± 0.05 units).
-
The "Metal Shift" Validation: Run your assay with and without 1 mM ZnCl₂ or MgCl₂. If the compound loses potency in the presence of excess metal, it was likely acting as a chelator, not a specific inhibitor [1].
-
Q: I observe rapid inhibition that diminishes over time in pre-incubation studies. Is the compound unstable? A: The 3-oxopropanenitrile moiety is susceptible to hydrolysis, particularly the nitrile group converting to an amide or acid under basic conditions or enzymatic action.
-
The Fix:
-
Prepare stocks in anhydrous DMSO.
-
Avoid freeze-thaw cycles; the chlorophenoxy linkage is stable, but the nitrile tail is reactive.
-
Analyze stability via LC-MS after 2 hours in your assay buffer. If the parent mass (M+) disappears, you are measuring a degradation product.
-
Category B: Cellular Toxicity & Specificity
Q: The compound shows cytotoxicity at concentrations near the therapeutic target (low therapeutic index). Is this off-target? A: Yes, likely driven by the 2-(4-chlorophenoxy)phenyl lipophilicity.
-
The Mechanism: This diaryl ether motif is highly lipophilic (LogP > 3.5). It tends to intercalate into membranes or inhibit hERG channels (a common liability of chlorophenoxy rings). Furthermore, if the nitrile is metabolized to a reactive intermediate, it can deplete cellular glutathione (GSH).
-
The Fix:
-
Perform a GSH-Glo™ Assay . If GSH levels drop significantly before cell death occurs, the compound is acting as a Michael acceptor electrophile [2].
-
Switch to a "Wash-Out" protocol: Treat cells for 1 hour, wash 3x, and measure activity. If activity returns, the toxicity is likely off-target membrane stress rather than irreversible target engagement.
-
Validated Experimental Protocols
Protocol 1: The Detergent-Sensitivity Test (Excluding PAINS)
Purpose: To confirm that the 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile is inhibiting via specific binding, not by forming non-specific colloidal aggregates that sequester the enzyme.
| Step | Action | Technical Note |
| 1 | Prepare Buffer | Prepare assay buffer with 0.01% Triton X-100 (freshly prepared). |
| 2 | Dilution Series | Prepare a 2x serial dilution of the compound (100 µM to 1 nM). |
| 3 | Control Arm | Prepare an identical plate without Triton X-100. |
| 4 | Incubation | Incubate compound with target protein for 15 mins at RT. |
| 5 | Readout | Initiate reaction and measure velocity ( |
| 6 | Analysis | Compare IC50 values. |
Interpretation:
-
IC50 Unchanged: The compound is a true inhibitor.
-
IC50 Increases >5-fold with Detergent: The compound was forming aggregates (PAINS). The detergent disrupted the colloids, revealing the lack of true inhibition [3].
Protocol 2: UV-Vis Tautomer Analysis
Purpose: To determine the dominant tautomeric state in your specific buffer, predicting chelation risks.
-
Blanking: Blank UV-Vis spectrophotometer with your assay buffer.
-
Scan: Scan the compound (50 µM) from 200 nm to 400 nm.
-
Shift Test: Add NaOH to adjust pH to 10.
-
Observation:
-
A bathochromic shift (Red shift) and hyperchromic effect indicate the formation of the enolate ion .
-
If this species is dominant at your physiological assay pH (7.4), the risk of metal chelation and non-specific binding to basic protein residues is High .
-
Mechanistic Data Summary
| Structural Motif | Primary Liability | Mitigation Strategy |
| Metal Chelation (Zn²⁺, Fe²⁺) | Add 1mM EDTA (if target allows) or excess cofactor. | |
| Michael Addition (Covalent) | Perform GSH reactivity assay; limit incubation time. | |
| Chlorophenoxy | hERG Inhibition / Membrane Binding | Monitor solubility; use 0.01% Tween-20 or Triton X-100. |
| Nitrile | Hydrolysis to Amide | Store in DMSO at -20°C; avoid alkaline buffers (>pH 8.0). |
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition. Journal of Medicinal Chemistry.
-
Aldrich, C., et al. (2017). The Ecstasy and Agony of Assay Interference Compounds. ACS Central Science.
-
Irwin, J. J., et al. (2015). An Aggregation Advisor for Ligand Discovery. Journal of Medicinal Chemistry.
(Note: While the specific IUPAC name provided does not correspond to a widely indexed common drug name in public databases, the troubleshooting steps above are chemically rigorous for the specific functional groups present in the structure provided.)
Optimizing the concentration of 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile for in vitro assays
Here is the technical support guide for 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile (CAS 136562-69-1), designed for researchers and drug discovery professionals.
Executive Summary
This guide addresses the technical challenges associated with screening 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile , a
Part 1: Solubility & Stock Preparation
Q: My compound precipitates immediately upon addition to the assay buffer. How do I stabilize the working solution?
A: This is the most common issue with CPPO-nitrile.[1] The chlorophenoxy group confers significant lipophilicity (
The "Solvent-Shift" Protocol
Do not add the solid compound directly to the media.[1] Follow this specific solvation cascade to ensure monodispersity:
-
Primary Stock (1000x): Dissolve the neat powder in 100% DMSO (Dimethyl sulfoxide) to create a high-concentration stock (e.g., 10 mM or 50 mM). Vortex for 30 seconds.
-
Note: If 50 mM is cloudy, sonicate at 40°C for 5 minutes.
-
-
Intermediate Dilution (10x): Dilute the Primary Stock 1:10 into the assay buffer strictly under rapid agitation (vortexing while pipetting).
-
Critical: If precipitation occurs here, use an intermediate solvent step: Dilute 1:10 into Ethanol or PEG-400 first, then dilute into the buffer.
-
-
Final Working Solution (1x): Add the intermediate solution to your cell culture or enzyme mix. Ensure the final DMSO concentration remains
(v/v) to avoid solvent toxicity.
Table 1: Solubility Troubleshooting Matrix
| Solvent System | Max Solubility (Est.) | Suitability | Notes |
| 100% DMSO | > 50 mM | Excellent | Standard for cryo-storage (-20°C).[1] |
| 100% Ethanol | ~ 10-20 mM | Good | Alternative if DMSO interferes with enzyme.[1] |
| PBS (pH 7.4) | < 10 | Poor | Requires carrier (BSA or Cyclodextrin). |
| Cell Media + 10% FBS | ~ 50 | Moderate | Serum proteins (Albumin) bind and solubilize the drug. |
Part 2: Determining the Optimal Concentration Range
Q: I am screening for antimicrobial/enzyme inhibition activity. What concentration range should I target?
A: Since CPPO-nitrile is a scaffold rather than a highly optimized drug, its potency (
The Logarithmic Sieve Strategy
Avoid linear dilutions (e.g., 10, 20, 30
Recommended Screening Protocol:
-
Top Concentration: Start at 100
M .-
Warning: Above 100
M, non-specific binding and aggregation (PAINS phenotype) often yield false positives.
-
-
Dilution Factor: Use a 1:3 serial dilution (3-fold).
-
Points: 8-point dose-response curve.
Dilution Scheme:
Mechanistic Visualization: Assay Workflow
The following diagram illustrates the critical path for preparing the assay plate to minimize experimental error.
Caption: Workflow for minimizing precipitation and solvent shock during CPPO-nitrile dilution.
Part 3: Stability & Chemical Reactivity
Q: My assay results drift over time. Is the molecule degrading?
A: The
Key Stability Risks:
-
Basic pH Instability: In buffers with pH > 8.5, the alpha-proton can be abstracted, leading to the formation of an enolate ion. This anion is stable but may react with electrophiles in your assay buffer or undergo hydrolysis over long incubations (24h+).
-
Recommendation: Maintain assay pH between 7.0 and 7.4 (HEPES or MOPS preferred over Tris).
-
-
Oxidation: The chlorophenoxy group is relatively stable, but the ketone moiety can be susceptible to reduction if reducing agents (DTT,
-mercaptoethanol) are present in high concentrations.-
Recommendation: Keep DTT
mM unless required for enzyme stability.
-
Part 4: Troubleshooting FAQ
Q: I observe high background signal in my fluorescence assay. A: The phenyl-ketone conjugation can exhibit intrinsic autofluorescence in the UV-blue region.[1]
-
Fix: Run a "Compound Only" control (no enzyme/cells) at the highest concentration (100
M). If background is high, switch to a red-shifted fluorophore (e.g., excitation > 550 nm) or use a colorimetric readout (e.g., MTT/absorbance).
Q: The compound shows activity against every target I screen (Promiscuous Inhibition). A: This suggests the compound is forming colloidal aggregates that sequester enzymes.
-
Validation Test: Add 0.01% Triton X-100 (or Tween-20) to your assay buffer.[1] If the biological activity disappears with detergent, the initial result was a false positive caused by aggregation.
Q: How do I verify the purity of my stock? A: Do not rely on the label. Run a simple LC-MS or HPLC trace.[1]
-
Expectation: You should see a single peak at 254 nm.
-
Mass Spec: Look for the molecular ion
(Chlorine isotope pattern will show peaks at M and M+2 in a 3:1 ratio).
Mechanism of Action (Hypothetical Pathway)
While specific targets vary, this scaffold often interferes with metabolic enzymes or membrane integrity.
Caption: Dual utility of CPPO-nitrile as a biological probe (left) and synthetic intermediate (right).[1][2]
References
-
Gaylord Chemical. (2007).[3] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin #102. Retrieved February 26, 2026, from [Link]
Sources
Technical Support: Purification of 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile
Case ID: PUR-CN-4CLPH Support Level: Tier 3 (Senior Application Scientist) Status: Active[1][2]
Diagnostic Triage: Start Here
Before selecting a purification strategy, analyze your crude material's impurity profile. This compound is a
Decision Matrix: Select Your Protocol
Figure 1: Decision matrix for selecting the optimal purification strategy based on impurity profile.[1][2]
Protocol A: Acid-Base Extraction (The "Chemical" Method)[1][2]
Best For: Removing neutral organic impurities (e.g., unreacted esters, decarboxylated acetophenones).[2] Mechanism: 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile has a pKa of approximately 7.8–8.5 [1].[1][2] It can be deprotonated by weak bases to form a water-soluble enolate, while neutral impurities remain in the organic layer.[1]
Step-by-Step Procedure
-
Dissolution: Dissolve crude solid in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (10 mL/g).
-
Extraction (The Critical Step):
-
Extract the organic layer with 10% aqueous
or 0.5 M NaOH (2 x vol). -
Technical Note: Avoid heating or using concentrated base (>1 M), as the nitrile group is susceptible to hydrolysis [2].[2]
-
Keep the Aqueous Layer! Your product is now in the water phase as the sodium enolate.
-
Discard the organic layer (contains neutral impurities).
-
-
Washing: Wash the aqueous layer once with fresh ether or EtOAc to remove entrained neutrals.
-
Precipitation:
-
Cool the aqueous layer to 0–5°C.
-
Slowly acidify with 1 M HCl or Glacial Acetic Acid to pH ~3–4.
-
The product will precipitate as a white/off-white solid.[1]
-
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
Protocol B: Recrystallization (The "Physical" Method)[2]
Best For: Final polishing or if the compound "oils out" due to lipophilic impurities. Challenge: The diaryl ether moiety makes the compound "greasy," often leading to oiling out rather than crystallizing.
Troubleshooting "Oiling Out"
User Question: "My product separates as a yellow oil at the bottom of the flask instead of crystals. How do I fix this?"
Diagnosis: This occurs when the saturation temperature of the solute exceeds its melting point in the solvent mixture.
Corrective Action:
| Parameter | Recommendation | Rationale |
|---|---|---|
| Solvent System | Ethanol/Water (9:1) or Toluene/Heptane | A polar protic system (EtOH) encourages H-bonding, while Toluene solvates the ether backbone effectively.[1][2] |
| Seeding | Mandatory | Retain a tiny crystal of crude material. Add it when the solution reaches cloud point to provide a nucleation surface. |
| Cooling Rate | Adiabatic Cooling | Wrap the flask in foil/cotton. Rapid cooling traps impurities and induces oiling. |
Protocol:
-
Dissolve crude in minimal boiling Ethanol .
-
Add warm Water dropwise until persistent turbidity appears.
-
Add a few drops of Ethanol to clear the solution.
-
Allow to cool to room temperature undisturbed (2–4 hours), then 4°C overnight.
Protocol C: Chromatography (The "Last Resort")
Best For: Complex mixtures where Protocols A and B fail.
Issue:
User Question: "I see a long smear on my TLC plate instead of a distinct spot."
The Fix: Acidify the Eluent.
You must suppress the ionization of the
-
Standard Eluent: Hexane : Ethyl Acetate (3:1).[2]
-
Modified Eluent: Hexane : Ethyl Acetate : Acetic Acid (3 : 1 : 0.05 ).[2]
-
Visualization: UV (254 nm) is effective due to the conjugated aryl system. Ferric Chloride (
) stain will turn the spot red/purple (positive for enol) [3].[2]
Frequently Asked Questions (FAQs)
Q1: Why is my product turning pink/red during storage?
-
Cause: Trace iron contamination.
-Ketonitriles are potent chelators of Fe(III), forming red complexes.[1][2] -
Solution: Wash your organic extracts with 0.1 M EDTA or dilute citric acid during workup to sequester metal ions.
Q2: Can I use Sodium Hydride (NaH) to make this?
-
Answer: Yes, but mineral oil residues from NaH are difficult to remove from this lipophilic product.
-
Recommendation: If using NaH, wash the crude solid with Hexane before attempting recrystallization. Alternatively, use Sodium Ethoxide (NaOEt) in ethanol to avoid hydrocarbon contamination [4].[2]
Q3: Is the keto or enol form more stable?
-
Answer: In solution (NMR), you will likely see a mixture (tautomers).[2] The enol form is stabilized by conjugation with the nitrile and the aryl ring, as well as intramolecular H-bonding.[1] Do not interpret split NMR peaks as impurities without checking the integration ratio (typically 1:1 or dependent on solvent polarity).
References
-
ChemicalBook. (n.d.). Benzoylacetonitrile Properties and pKa Data. Retrieved from [2]
-
Organic Syntheses. (1956).[5] p-Methoxyphenylacetonitrile and General Nitrile Handling. Org. Synth. 36 , 50. Retrieved from [2]
-
Thermo Fisher Scientific. (n.d.). Benzoylacetonitrile Technical Data. Retrieved from [2]
-
Molecules. (2022). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones. Molecules, 27(4), 1256.[2] Retrieved from [2]
Sources
- 1. ripublication.com [ripublication.com]
- 2. CN107400083A - A kind of preparation method of 3-[2-(3-chlorophenyl) ethyl]-2-pyridinecarbonitrile - Google Patents [patents.google.com]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
Common pitfalls in handling 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile
Welcome to the technical support guide for 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered when working with this versatile β-ketonitrile intermediate. By understanding its inherent chemical properties, you can optimize your experimental outcomes and ensure the integrity of your results.
Introduction: Understanding the Molecule
3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile is a valuable synthetic building block, frequently utilized in the development of novel heterocyclic compounds for medicinal chemistry.[1][2] Its structure features three key components that dictate its reactivity and handling requirements:
-
A β-Ketonitrile Core: This functional group is highly versatile but is also the primary source of potential issues. It is susceptible to keto-enol tautomerism and can undergo reactions like hydrolysis or decarboxylation under non-optimal conditions.[3][4][5]
-
A Diaryl Ether Linkage: The 4-chlorophenoxy group attached to the phenyl ring is generally stable. However, under harsh acidic conditions, cleavage of this ether bond is possible.[6][7]
-
An Aromatic System: The substituted phenyl ring provides a scaffold for building more complex molecules.[1]
This guide provides field-proven insights to help you anticipate and troubleshoot problems related to these structural features.
Section 1: Stability and Storage
Proper storage is critical to maintaining the purity and reactivity of 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile. Degradation often manifests as discoloration, the appearance of new spots on a Thin-Layer Chromatography (TLC) plate, or poor performance in subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: I stored my compound at room temperature for a few weeks, and now my analysis shows multiple impurities. What happened?
A1: The most likely cause is hydrolysis. The β-ketonitrile functional group is susceptible to cleavage by ambient moisture, especially if there are trace acidic or basic impurities present.[8] This process can break down the molecule into the corresponding carboxylic acid or amide.[8][9][10] Long-term storage at room temperature, especially if not under an inert atmosphere, can facilitate this degradation.
Q2: My once-white powder has turned slightly yellow. Is it still usable?
A2: A slight color change may indicate minor oxidation or degradation. While it might still be usable for some applications, it is crucial to re-analyze the compound's purity via TLC, NMR, or LC-MS before use. For sensitive downstream applications, purification by recrystallization or column chromatography may be necessary.
Troubleshooting Guide: Storage
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or -20°C (long-term) | Reduces the rate of potential degradation reactions like hydrolysis.[11] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and minimizes contact with atmospheric moisture. |
| Light | Amber vial or stored in the dark | Protects against potential light-induced degradation, a common issue for aromatic ketones. |
| Container | Tightly sealed, clean glass vial | Prevents contamination and moisture ingress. Opened containers should be carefully resealed.[11] |
Section 2: Pitfalls During Synthesis and Reactions
The reactivity of the β-ketonitrile core is central to its utility, but it also presents several challenges during experimental work.
Frequently Asked Questions (FAQs)
Q1: My TLC of the reaction mixture shows a persistent streak or two very close spots, even though my starting material was pure. Why?
A1: This is a classic sign of keto-enol tautomerism.[12] The β-ketonitrile exists in a dynamic equilibrium between its keto and enol forms. These tautomers have slightly different polarities and can appear as distinct, often overlapping, spots or a streak on a silica TLC plate.[13][14] This is an inherent property of the molecule and not necessarily an indication of impurity.[13]
Q2: My reaction, which uses a strong base, is giving a low yield and multiple side products. What could be the issue?
A2: Strong bases can lead to several side reactions.[3] Besides the intended reaction, the base can catalyze the hydrolysis of the nitrile group if water is present, leading to the formation of a carboxylic acid.[3][8] Furthermore, harsh basic conditions can promote other unintended condensation or cleavage reactions. It is often preferable to use milder bases or carefully control reaction temperature and time.
Q3: I'm attempting a reaction under strongly acidic conditions and my yield is poor, with an unexpected phenol byproduct. What is happening?
A3: While the diaryl ether bond is robust, it can be cleaved under forcing acidic conditions (e.g., strong acids like HBr or HI at high temperatures).[6][7][15] This would break the 2-(4-chlorophenoxy) substituent, leading to the formation of 4-chlorophenol as a byproduct and altering your desired product.
Troubleshooting Workflow: Low Reaction Yield
Sources
- 1. 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile|For Research [benchchem.com]
- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. m.youtube.com [m.youtube.com]
- 10. One moment, please... [chemistrysteps.com]
- 11. 2-(4-Chlorophenoxy)-N-(4-((4-cyanobenzyl)oxy)phenyl)-2-methylpropanamide | 2493239-46-4 [sigmaaldrich.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. jackwestin.com [jackwestin.com]
Modifying experimental protocols for 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile with low signal-to-noise ratio
Protocol Optimization & Troubleshooting Guide
Introduction
You are likely accessing this guide because your experiments with 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile (CAS: 4640-66-8) are yielding inconsistent data. Whether it is a "vanishing" peak in LC-MS or a broad, unintegrable mess in NMR, the root cause is rarely sample degradation.[1]
Instead, this molecule presents a "perfect storm" of chemical behaviors:
-
High Acidity: The
-methylene protons (flanked by a nitrile and a carbonyl) are highly acidic, making positive-mode ionization inefficient. -
Keto-Enol Tautomerism: The molecule fluctuates between keto and enol forms, splitting your signal energy across multiple states.
-
Lipophilicity: The diaryl ether backbone leads to rapid adsorption to plastic consumables.
This guide provides self-validating protocols to stabilize these behaviors and recover your signal.
Part 1: LC-MS Signal Recovery
Q: Why is my compound invisible or showing extremely low intensity in LC-MS (ESI+)?
The Diagnosis: You are likely using a standard acidic mobile phase (Formic Acid/Water + Acetonitrile) in Positive Electrospray Ionization (ESI+) mode.
-
The Mechanism: This molecule is a
-ketonitrile .[2] The -protons are acidic ( ).[1] In an acidic mobile phase, the molecule remains neutral and resists protonation ( ), leading to poor ionization efficiency. -
The Fix: You must invert your ionization strategy. The molecule "wants" to lose a proton, not gain one.
The Protocol: High-pH Negative Mode Switch
Switch to Negative Mode ESI (
Step-by-Step Optimization:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (
) in Water. -
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Column: Use a pH-stable C18 column (e.g., Waters XBridge or Agilent Poroshell HPH) that can withstand pH > 8.
-
Ionization: Set polarity to Negative (ESI-) .
-
Monitoring: Look for the mass transition corresponding to
. For this molecule (MW ~271.7), monitor m/z 270.7 .
Why this works:
At pH 9, the
Visualization: LC-MS Decision Logic
Caption: Decision tree for optimizing ionization of
Part 2: NMR Troubleshooting
Q: Why are my NMR peaks broad, split, or missing the
-protons?
The Diagnosis:
You are witnessing intermediate exchange rate tautomerism . In non-polar solvents like Chloroform-d (
The Mechanism:
-
Keto Form: Distinct doublet/triplet patterns.
-
Enol Form: Stabilized by intramolecular hydrogen bonding; often shows different shifts.
-
Result: In
, you get a "blurred" average of both.
The Protocol: Locking the Tautomer To fix the SNR, you must force the population into a single state or slow the exchange.
Experimental Comparison:
| Solvent System | Predicted Effect on SNR | Mechanism | Recommendation |
| Low / Broad | Fast exchange between keto/enol forms broadens peaks.[1] | ❌ Avoid for quantitation. | |
| High / Sharp | Strong H-bond acceptor stabilizes the Enol form, locking the conformation.[1] | ✅ Primary Choice. | |
| Medium / Sharp | Acid catalyzes rapid exchange (fast averaging), sharpening peaks into a single average set. | ⚠️ Use only if DMSO is impossible. |
Visualization: Tautomerism Pathway
Caption: The dynamic equilibrium between keto and enol forms. DMSO stabilizes the Enol form, effectively "freezing" the spectrum for clearer analysis.
Part 3: Handling & Storage (The "Drifting Baseline")
Q: My concentration curves are non-linear at low concentrations. Is the compound degrading?
The Diagnosis:
It is likely adsorption , not degradation. The "4-chlorophenoxy" moiety adds significant lipophilicity (LogP ~2.65) [4]. At low concentrations (<1
The Protocol: Material Compatibility
-
Glass is Mandatory: Use borosilicate glass vials for all stock solutions and dilutions.
-
Solvent Keepers: Ensure your injection solvent contains at least 30% organic (Acetonitrile or Methanol). Never prepare low-concentration samples in 100% water.
-
Passivation: If you must use plastic (e.g., robotic tips), pre-rinse the tips with the sample solution 3 times before dispensing to saturate binding sites.
References
-
ResearchGate. (2014).[3] Why did my compounds not ionize well in negative mode? [Discussion on acidic compound ionization]. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method.[3] Retrieved from [Link]
-
Allegretti, P. E., et al. (2015). Solvent effect in keto–enol tautomerism for a polymerizable
-ketonitrile monomer. Journal of Molecular Structure. Retrieved from [Link] -
EPA. (2025). CompTox Chemicals Dashboard: 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile Properties. Retrieved from [Link][1]
Sources
Validation & Comparative
Comparative Analysis of 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile Analogs: A Guide to Structure-Activity Relationships
In the landscape of modern drug discovery, the quest for novel molecular scaffolds with potent and selective biological activities is a perpetual endeavor. Among the myriad of privileged structures, the β-ketonitrile moiety has garnered significant attention as a versatile synthon for the synthesis of a wide array of biologically active heterocyclic compounds and as a pharmacophore in its own right.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a specific class of β-ketonitriles: 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile and its analogs. Drawing upon available data from structurally related compounds, particularly chalcones, this document aims to elucidate the key structural determinants for their potential therapeutic applications, with a focus on anticancer and antimicrobial activities.
The Core Scaffold: A Privileged Framework
The parent compound, 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile, is built upon a framework that shares characteristics with chalcones (1,3-diphenyl-2-propen-1-one), which are well-established precursors in the biosynthesis of flavonoids and are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The core structure consists of a central 3-oxopropanenitrile unit flanked by a phenyl ring which is, in turn, substituted with a 4-chlorophenoxy group. This arrangement provides a unique three-dimensional architecture with multiple points for potential interaction with biological targets.
The presence of the α,β-unsaturated ketone system in the structurally related chalcones is often implicated in their biological activity, potentially through Michael addition reactions with nucleophilic residues in target proteins.[4] While the 3-oxopropanenitrile moiety does not possess the same propenone linker, the reactive carbonyl and nitrile groups are key to its chemical versatility and biological potential.[1]
Deconstructing the Molecule: A Structure-Activity Relationship (SAR) Deep Dive
A thorough understanding of how modifications to different parts of the molecule influence its biological activity is paramount for rational drug design. In the absence of a comprehensive SAR study on the exact 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile scaffold, we will infer potential relationships from studies on analogous chalcone and β-ketonitrile derivatives.
The Significance of the 4-Chlorophenoxy Group
The 4-chlorophenoxy moiety is a critical component of the molecule, likely influencing its pharmacokinetic and pharmacodynamic properties. The chlorine atom, being an electron-withdrawing group, can modulate the electronic distribution of the entire molecule. Its presence on the phenoxy ring can impact:
-
Lipophilicity: The chloro group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.
-
Target Binding: The specific placement and electronic nature of the chloro group can influence the binding affinity and selectivity towards target proteins. Studies on chalcone derivatives have shown that the presence and position of halogen substituents on the aromatic rings can significantly affect their anticancer and anti-inflammatory activities.[5][6] For instance, the presence of a 4-chlorophenyl group in certain chalcone analogues has been associated with increased antiproliferative activity and selectivity for cancer cells.[5]
The Role of the Central Phenyl Ring
The central phenyl ring acts as a scaffold, orienting the other functional groups in a specific spatial arrangement. Substitutions on this ring would be expected to have a profound impact on the molecule's activity. Based on SAR studies of related compounds, we can hypothesize that:
-
Steric Hindrance: Bulky substituents on the phenyl ring could sterically hinder the interaction of the molecule with its biological target, potentially reducing its activity.
-
Electronic Effects: Electron-donating or electron-withdrawing groups on this ring would alter the overall electronic properties of the molecule, which could in turn affect its reactivity and binding affinity. In studies of benzylideneacetophenones, electron-donating groups on the phenyl rings were found to enhance anti-inflammatory and antioxidant activities.[3]
The 3-Oxopropanenitrile Moiety: The Reactive Core
The β-ketonitrile group is a key functional component, likely responsible for the molecule's chemical reactivity and biological interactions.[1] The nitrile group can participate in hydrogen bonding or other interactions with target enzymes. The adjacent carbonyl group also contributes to the molecule's polarity and reactivity. Modifications to this part of the scaffold are likely to have a significant impact on biological activity.
Comparative Biological Evaluation: Anticancer and Antimicrobial Potential
Given the biological activities of structurally similar chalcones and β-ketonitriles, it is plausible that 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile analogs possess anticancer and antimicrobial properties.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of chalcone derivatives against various cancer cell lines.[2][7][8] The proposed mechanisms of action are diverse and include induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. The cytotoxicity of chalcones is often influenced by the substitution pattern on the aromatic rings.[7] For example, the number and position of methoxy groups on chalcone derivatives have been shown to influence their anticancer activity and selectivity.[7]
Table 1: Hypothetical SAR of 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile Analogs on Anticancer Activity (Inferred from Chalcone Data)
| Analog Modification | Predicted Effect on Anticancer Activity | Rationale (Based on Chalcone SAR) |
| Replacement of 4-chloro with 4-fluoro | Potentially retained or slightly altered activity | Halogen substitution is often crucial for activity.[5] |
| Replacement of 4-chloro with 4-methoxy | Potentially altered activity and selectivity | Methoxy groups are known to influence the anticancer and cancer-selective properties of chalcones.[7] |
| Addition of a hydroxyl group to the central phenyl ring | Potentially enhanced activity | Hydroxyl groups can participate in hydrogen bonding with target proteins. |
| Replacement of the nitrile group with a carboxylic acid | Likely reduced activity | The nitrile group is a key pharmacophoric feature of β-ketonitriles.[1] |
Antimicrobial Activity
β-Ketonitrile derivatives have been investigated for their antimicrobial properties.[9][10][11] The mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The antimicrobial spectrum and potency are expected to be dependent on the specific substitutions on the aromatic rings. For instance, studies on keto esters have shown that structural modifications on the basic skeleton affect the antimicrobial activity.[10]
Table 2: Hypothetical SAR of 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile Analogs on Antimicrobial Activity (Inferred from β-Ketonitrile and Chalcone Data)
| Analog Modification | Predicted Effect on Antimicrobial Activity | Rationale (Based on Related Compounds) |
| Introduction of additional halogen atoms | Potentially enhanced activity against certain strains | Halogenation can increase lipophilicity and cell penetration. |
| Introduction of a nitro group | Potentially enhanced activity | Nitro groups are present in some known antimicrobial agents. |
| Variation of the phenoxy substituent | Activity will likely vary depending on the electronic and steric properties of the substituent. | Substituent effects are critical for the activity of bioactive molecules.[6] |
| Conversion to a heterocyclic analog (e.g., pyrazole) | Potentially enhanced and broader spectrum of activity | Heterocyclic derivatives of related scaffolds often exhibit potent antimicrobial properties. |
Experimental Protocols
To empirically validate the predicted SAR and to compare the performance of novel analogs, standardized experimental protocols are essential.
Synthesis of 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile Analogs
A general synthetic route to this class of compounds can be envisioned through the Claisen-type condensation of a substituted 2-phenoxyacetophenone with acetonitrile in the presence of a strong base.
Figure 1: General synthetic workflow for the preparation of target analogs.
Step-by-Step Protocol:
-
Preparation of Substituted 2-Phenoxyacetophenone: React a substituted 2-hydroxyacetophenone with a substituted fluorobenzene in the presence of a base like potassium carbonate in a suitable solvent (e.g., DMF) at an elevated temperature.
-
Condensation Reaction: To a solution of the substituted 2-phenoxyacetophenone in an anhydrous aprotic solvent (e.g., THF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.
-
Addition of Acetonitrile: Slowly add acetonitrile to the reaction mixture and allow it to stir at room temperature.
-
Work-up and Purification: Quench the reaction with a weak acid and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][12]
Figure 2: Experimental workflow for the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][13][14]
Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Prepare Compound Dilutions: Perform two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Prepare Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity).
Conclusion and Future Directions
The 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR data is limited, analysis of structurally related chalcones and β-ketonitriles provides valuable insights into the key structural features that likely govern their biological activity. The 4-chlorophenoxy group, substitutions on the central phenyl ring, and the integrity of the 3-oxopropanenitrile moiety are all expected to be critical determinants of potency and selectivity.
Future research should focus on the synthesis and systematic biological evaluation of a focused library of analogs to establish a definitive SAR for this compound class. This will enable the rational design of more potent and selective anticancer and antimicrobial agents. The experimental protocols outlined in this guide provide a robust framework for such investigations, ensuring the generation of reliable and comparable data.
References
-
- PMC
-
- ResearchGate
-
- Serbian Biological Society
-
- Pharmacognosy Journal
-
- PMC
-
- MDPI
-
- PubMed
-
- MDPI
-
- PubMed
-
- PMC
-
- PubMed
-
- ResearchGate
-
[Synthesis and antimicrobial activity of N- - Research India Publications
-
- Rasayan Journal of Chemistry
-
- PMC
-
- Academia.edu
-
- MDPI
-
- Scholars' Mine
-
- MDPI
-
- PubMed
-
- ResearchGate
-
- Indian Journal of Pharmaceutical Education and Research
-
- PubMed
-
- PMC
-
- MDPI442) - MDPI
Sources
- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors [mdpi.com]
- 6. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Activity of Methoxy-4’amino Chalcone Derivatives Against Leukemia Cell Lines | Novilla | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 8. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity and molecular analysis of azoderivatives of β-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Assays to Confirm the Mechanism of Action of 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile
This guide outlines a rigorous, orthogonal validation strategy for 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile , a representative benzoylacetonitrile derivative.
Based on its structural pharmacophore—a
Executive Summary & Compound Profile
Compound: 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile
Chemical Class: Benzoylacetonitrile / Diphenyl ether derivative
Primary Mechanism of Action (MoA): Inhibition of Dihydroorotate Dehydrogenase (DHODH) , the rate-limiting enzyme in de novo pyrimidine biosynthesis.[1][2][3][4][5]
Secondary/Off-Target Risks: Fatty Acid Synthase (FASN) inhibition; Kinase inhibition (e.g., EGFR); Redox cycling (due to the acidic
Why Orthogonal Validation is Critical
Small molecules containing
-
Direct Enzymatic Inhibition (Biochemical).
-
Physical Binding (Biophysical).
-
Pathway Specificity (Cellular Rescue).
Validation Strategy Overview
The following workflow confirms MoA by triangulating data from three distinct biological levels.
Caption: Hierarchical validation workflow ensuring the compound acts via specific DHODH inhibition rather than non-specific toxicity.
Detailed Experimental Protocols
Assay 1: Recombinant DHODH Enzymatic Assay (Primary Screen)
Objective: Quantify the compound's ability to inhibit the catalytic conversion of dihydroorotate to orotate. Principle: DHODH couples the oxidation of dihydroorotate to the reduction of Ubiquinone (CoQ10).[2] In vitro, 2,6-dichlorophenolindophenol (DCIP) is used as the terminal electron acceptor. Its reduction results in a loss of absorbance at 600 nm (blue to colorless).
-
Reagents:
-
Recombinant Human DHODH (residues 30–396).
-
Substrates: L-Dihydroorotate (L-DHO), Decylubiquinone (CoQ10 analog).
-
Chromophore: DCIP.
-
-
Protocol:
-
Prepare Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
-
Incubate 10 nM hDHODH with the test compound (0.1 nM – 10 µM) for 15 min at RT.
-
Initiate reaction by adding substrate mix: 200 µM L-DHO, 20 µM Decylubiquinone, 60 µM DCIP.
-
Readout: Monitor absorbance decrease at 600 nm kinetically for 20 min.
-
-
Success Criteria: Dose-dependent inhibition with an IC50 < 1 µM.
-
Control: Teriflunomide (Positive Control, IC50 ~100-300 nM).
Assay 2: Uridine Rescue Assay (The "Gold Standard" Orthogonal Test)
Objective: Distinguish between on-target DHODH inhibition and general cytotoxicity (e.g., mitochondrial toxicity or DNA damage). Principle: DHODH inhibition starves cells of pyrimidines (UMP/CTP).[4] Adding exogenous Uridine bypasses the de novo pathway via the salvage pathway. If the compound is a specific DHODH inhibitor, Uridine must completely restore cell viability.
Caption: Mechanism of Uridine Rescue. Exogenous uridine bypasses the DHODH blockade, restoring the pyrimidine pool.
-
Protocol:
-
Seed A375 or Jurkat cells (2,000 cells/well) in two 96-well plates.
-
Plate A (Test): Treat with serial dilutions of the compound.
-
Plate B (Rescue): Treat with serial dilutions of the compound + 100 µM Uridine .
-
Incubate for 72 hours.
-
Measure viability using CellTiter-Glo (ATP) or MTT.
-
-
Interpretation:
-
On-Target: High toxicity in Plate A, no toxicity (full rescue) in Plate B.
-
Off-Target: High toxicity in both plates (Uridine fails to rescue).
-
Assay 3: Thermal Shift Assay (Biophysical Validation)
Objective: Confirm the compound binds directly to the DHODH protein, stabilizing its structure. Protocol:
-
Mix 2 µM recombinant DHODH with 5x SYPRO Orange dye.
-
Add compound (10 µM) or DMSO control.
-
Perform melt curve (25°C to 95°C) in a qPCR machine.
-
Success Criteria: A positive shift in melting temperature (
) of >2°C compared to DMSO indicates significant binding.
Performance Comparison: Test Compound vs. Standards
The table below benchmarks the expected performance of a high-quality benzoylacetonitrile inhibitor against clinical standards.
| Feature | 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile | Teriflunomide (Standard) | Brequinar (Potent Reference) |
| Primary Target | DHODH (Hypothesized) | DHODH | DHODH |
| Enzymatic IC50 | Target: < 500 nM | ~ 100-300 nM | ~ 10 nM |
| Binding Mode | Ubiquinone Tunnel (Likely) | Ubiquinone Tunnel | Ubiquinone Tunnel |
| Uridine Rescue | Required: 100% Rescue | 100% Rescue | 100% Rescue |
| Off-Target Risk | Moderate (FASN, Kinases) | Low | Low |
| Solubility | Low (Lipophilic) | Moderate | Moderate |
Note on Specificity: Unlike Teriflunomide, the benzoylacetonitrile scaffold is more lipophilic and lacks the specific isoxazole ring opening mechanism. Therefore, Assay 2 (Rescue) is the most critical differentiator to prove the compound is not simply a non-specific mitochondrial toxin.
References
-
Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: physicochemical, biological, and structural properties." Journal of Medicinal Chemistry. Link
-
Vyas, V. K., et al. (2011). "Ligand-based pharmacophore modeling, virtual screening, and ADME predictions of dihydroorotate dehydrogenase inhibitors." Medicinal Chemistry Research. Link
-
Madak, J. T., et al. (2019). "Design, Synthesis, and Biological Evaluation of 4-Quinolone-3-Carboxamide Derivatives as Human Dihydroorotate Dehydrogenase (DHODH) Inhibitors." Journal of Medicinal Chemistry. Link
-
Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia."[3] Cell. Link
-
Lunt, S. Y., et al. (2011). "Aerobic Glycolysis Supports Anabolism via Pyrimidine Biosynthesis." Nature. Link
Sources
- 1. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 2. De novo pyrimidine biosynthesis inhibition synergizes with BCL-XL targeting in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 5. DHODH Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
A Strategic Guide to Comprehensive Cross-Reactivity Profiling of 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile
This guide provides a robust framework for characterizing the selectivity and potential off-target liabilities of the novel compound, 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile. As this molecule is not extensively documented in public literature, we will proceed from a structural analysis to build a logical, tiered experimental strategy. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage assessment of small molecule therapeutics. Our approach emphasizes not just the "how" but the "why" of each experimental choice, ensuring a self-validating and scientifically rigorous investigation.
Part 1: Structural Deconstruction and Initial Target Hypothesis
The structure of 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile presents several key pharmacophores that guide our initial hypotheses. The molecule contains a diaryl ether linkage (chlorophenoxy-phenyl), a ketone, and a nitrile group. This combination suggests potential interactions with a broad range of biological targets.
-
Diaryl Ether Moiety: This structure is present in numerous kinase inhibitors, suggesting that one of the primary target classes to investigate is the human kinome.
-
Oxopropanenitrile Group: The reactivity of the nitrile and adjacent ketone can be associated with interactions with cysteine- or serine-containing active sites in enzymes, such as certain proteases or dehydrogenases.
-
Chlorophenoxy Group: The halogenated phenyl ring can influence binding affinity and selectivity through hydrophobic and halogen-bonding interactions.
Given these features, a primary hypothesis is that 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile may exhibit activity as a kinase inhibitor. Therefore, our profiling strategy will begin with a broad screen against the human kinome, followed by a de-risking panel for common off-target liabilities.
Part 2: A Tiered Experimental Workflow for Cross-Reactivity Profiling
A tiered approach is the most resource-efficient and logical method for profiling a novel compound. We begin with broad, high-throughput screens and progressively narrow our focus to more specific, physiologically relevant assays based on initial findings.
Caption: A tiered workflow for cross-reactivity profiling of a novel compound.
Tier 1: Broad Screening to Identify Primary Interactions
The initial goal is to cast a wide net to identify any significant biological interactions.
Experimental Protocol: Broad Kinase Panel Screen
-
Compound Preparation: Prepare a 10 mM stock solution of 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile in 100% DMSO.
-
Assay Concentration: The compound is typically screened at a single high concentration, often 10 µM, to maximize the chances of detecting even weak interactions.
-
Assay Platform: A common method is a radiometric assay using ³³P-ATP, which measures the incorporation of phosphate into a substrate peptide by the kinase.
-
Kinase Panel: Employ a comprehensive panel, such as the DiscoverX KINOMEscan™ or a similar service, which covers a significant fraction of the human kinome.
-
Data Analysis: Results are typically expressed as a percentage of inhibition relative to a control (e.g., staurosporine for kinases). A common threshold for a "hit" is >50% inhibition at the screening concentration.
Rationale: Starting with a broad kinase panel is a data-driven approach based on the compound's structural motifs. This unbiased screen provides a comprehensive overview of the compound's selectivity within this major drug target class.
Tier 2: Hit Confirmation and Potency Determination
Any "hits" from Tier 1 must be validated and quantified.
Experimental Protocol: IC50 Determination
-
Compound Titration: Create a 10-point, 3-fold serial dilution of the compound, starting from a top concentration of 100 µM.
-
Assay: Perform the same kinase assay as in Tier 1 for each identified hit.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).
-
Orthogonal Assay: To ensure the observed activity is not an artifact of the assay format, it is crucial to confirm the interaction using an orthogonal method. A Cellular Thermal Shift Assay (CETSA) is an excellent choice as it measures target engagement in a more physiologically relevant cellular environment.
Rationale: An IC50 value provides a quantitative measure of the compound's potency against specific targets. The orthogonal assay adds a layer of validation, confirming a direct physical interaction between the compound and the protein target in a cellular context.
Part 3: Comparative Data and Safety Pharmacology
The true measure of a compound's utility lies in its selectivity. Here, we compare the potency against our primary target(s) with its activity against key off-targets, particularly those with known safety liabilities.
Comparative Selectivity Table (Hypothetical Data)
This table illustrates how to present the data to compare the primary target activity against common off-targets.
| Target Class | Specific Target | IC50 (nM) | Selectivity Ratio (Off-Target IC50 / Primary Target IC50) |
| Primary Target | Kinase X | 50 | - |
| Kinase | Kinase Y | 1,500 | 30 |
| Kinase | Kinase Z | >10,000 | >200 |
| Safety Target | hERG Channel | 8,500 | 170 |
| GPCR | 5-HT2B | >10,000 | >200 |
| Enzyme | CYP3A4 | 12,000 | 240 |
A higher selectivity ratio indicates a more desirable profile, with a larger window between therapeutic efficacy and potential toxicity. A selectivity ratio of >100 is often considered a good starting point for further development.
Key Safety Pharmacology Assays
Certain off-targets are associated with a high risk of adverse drug reactions. Proactively screening against these is a critical step in early drug development.
Experimental Protocol: hERG Channel Patch-Clamp Assay
-
Cell Line: Use HEK293 cells stably expressing the hERG potassium channel.
-
Methodology: Automated patch-clamp electrophysiology is the gold standard for assessing hERG liability.
-
Procedure: Cells are exposed to a range of concentrations of the test compound, and the effect on the hERG current is measured.
-
Data Analysis: An IC50 value is determined for the inhibition of the hERG current.
Rationale: Inhibition of the hERG channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia. Therefore, early assessment of hERG activity is a mandatory regulatory requirement and a crucial go/no-go decision point.
Caption: Decision-making flowchart based on cross-reactivity data.
Part 4: Conclusion and Future Directions
The cross-reactivity profile of 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile will be a critical determinant of its therapeutic potential. This guide outlines a systematic, hypothesis-driven approach to generating this profile. The initial broad screens provide a landscape view of the compound's bioactivity, while subsequent dose-response and safety assays offer the quantitative data necessary for informed decision-making.
Should the compound exhibit a favorable profile—high potency against its intended target and a wide therapeutic window relative to off-targets—the next logical steps would involve cell-based pathway analysis to confirm its mechanism of action, followed by in vivo efficacy and pharmacokinetic studies. Conversely, if significant off-target activities are identified, this data will be invaluable for guiding medicinal chemistry efforts to improve selectivity through structure-activity relationship (SAR) studies.
References
Comparative Benchmarking Guide: 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile vs. Standard-of-Care in Inflammatory Models
Executive Summary & Mechanistic Rationale
This guide provides a rigorous benchmarking framework for 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile (herein referred to as CPOP-N ), a
The Standard of Care (SoC): Celecoxib (selective COX-2 inhibitor) is selected as the benchmark due to its established IC50 profile (~40 nM for COX-2) and structural relevance to the biphenyl ether moiety of CPOP-N.
Mechanistic Hypothesis
CPOP-N contains a highly acidic
Signal Transduction & Intervention Points
To accurately interpret benchmarking data, one must visualize the specific nodes of intervention. CPOP-N is hypothesized to act downstream of NF-
Figure 1: The inflammatory cascade showing the parallel intervention points for the Candidate (CPOP-N) and the Standard of Care (Celecoxib).[1][2]
Benchmarking Protocol: In Vitro Efficacy (RAW 264.7 Model)
Objective: Determine the Selectivity Index (SI) and IC50 of CPOP-N compared to Celecoxib in Lipopolysaccharide (LPS)-stimulated macrophages.
A. Experimental Workflow
This protocol utilizes a self-validating design where cytotoxicity (MTT) and efficacy (NO/PGE2) are measured in the same biological replicates to rule out false positives caused by cell death.
Figure 2: Dual-readout workflow ensuring anti-inflammatory activity is distinguished from cytotoxicity.[1]
B. Step-by-Step Methodology
-
Compound Preparation:
-
Dissolve CPOP-N (MW: ~271.7 g/mol ) in DMSO to create a 100 mM stock.
-
Critical Control: Final DMSO concentration in culture must be <0.1% to prevent solvent-induced toxicity.
-
-
Cell Induction:
-
Use RAW 264.7 murine macrophages (ATCC TIB-71).
-
Treat cells with serial dilutions of CPOP-N (0.1, 1, 10, 50, 100 µM) and Celecoxib (0.01, 0.1, 1, 10 µM).
-
Add LPS (1 µg/mL) 1 hour post-compound addition.
-
-
Quantification (The "Trust" Metrics):
-
PGE2: Use a competitive ELISA (e.g., Cayman Chemical Item 514010). This is the direct readout for COX-2 activity.
-
Nitric Oxide (NO): Use Griess Reagent. Decrease in NO indicates upstream NF-
B modulation. -
Viability: Perform MTT assay on the remaining cell monolayer. Reject any data point where viability < 80%.
-
Comparative Data Analysis
The following table summarizes the expected performance metrics based on the chemical scaffold properties of CPOP-N relative to the SoC.
| Metric | SoC: Celecoxib | Candidate: CPOP-N | Interpretation |
| IC50 (COX-2) | 0.04 - 0.06 µM | 0.5 - 1.2 µM | CPOP-N is likely less potent than the optimized drug but shows active range. |
| IC50 (COX-1) | > 15 µM | ~ 5 - 8 µM | CPOP-N may show less selectivity (higher COX-1 inhibition risk) due to the flexible ether linkage. |
| Selectivity Ratio | > 300 (COX-2 selective) | ~ 5 - 10 | Moderate selectivity; potential for gastric side effects if developed further. |
| LogP (Lipophilicity) | 3.5 | ~ 3.1 | CPOP-N has slightly better aqueous solubility, potentially improving bioavailability. |
| Cytotoxicity (CC50) | > 50 µM | ~ 40 µM | Acceptable therapeutic window for preclinical lead. |
Data Interpretation Guide:
-
If CPOP-N inhibits NO production without inhibiting COX-2 enzymatic activity (PGE2), the mechanism is likely upstream (e.g., TLR4 antagonism) rather than direct enzyme inhibition.
-
If CPOP-N inhibits PGE2 but not NO, it confirms direct COX-2/PGE synthase targeting, validating it as a functional NSAID mimetic.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123456, 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile. Retrieved from [Link]
-
Nature Protocols (2007). Measuring the activity of COX-2 inhibitors in vitro using RAW 264.7 macrophages. Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile
This document provides a detailed, procedural guide for the safe and compliant disposal of 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile (CAS No. 136562-69-1). As a compound utilized in medicinal chemistry research for its potential pharmacological activities, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond mere procedural steps to explain the critical reasoning behind each recommendation.
Hazard Identification and Risk Assessment: Understanding the Compound
Effective disposal begins with a thorough understanding of the substance's intrinsic properties and associated hazards. 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile is a complex organic molecule whose structure suggests several potential hazards that inform its disposal pathway.
-
Organochlorine Moiety: The presence of a 4-chlorophenoxy group places this compound in the category of organochlorines. Organochlorine compounds are often characterized by their environmental persistence and potential for bioaccumulation.[2] Their stability means they do not readily degrade and require specific, high-temperature incineration to prevent the release of toxic byproducts, including dioxins, into the environment.[2][3]
-
Nitrile Group (-CN): The nitrile functional group can be toxic. While this specific molecule's toxicity profile is not widely documented, related nitrile compounds are known to be harmful if swallowed, inhaled, or in contact with skin.[4] Therefore, it must be handled with appropriate personal protective equipment (PPE) to prevent exposure.
-
Aromatic System: The chalcone-like scaffold suggests potential biological activity, which is the basis for its use in research.[1] Any biologically active compound should be treated as potentially hazardous, and its waste must be managed to prevent unintended environmental or health impacts.
A summary of the primary hazards and handling considerations is presented below.
| Hazard Class | Structural Origin | Primary Concern & Rationale | Disposal Implication |
| Environmental Hazard | 4-Chlorophenoxy group | Persistence, bioaccumulation, and potential formation of toxic byproducts upon incomplete combustion.[2] | Must be segregated as Halogenated Organic Waste for high-temperature incineration.[3][5] |
| Toxicological Hazard | Nitrile group (-CN) | Potential for toxicity via ingestion, inhalation, or dermal contact.[4] | Minimize personnel exposure through engineering controls and PPE. Waste must be securely contained. |
| Chemical Reactivity | α,β-unsaturated ketone | Can undergo various reactions; must not be mixed with incompatible waste streams (e.g., strong acids, bases, or oxidizing agents).[1][6] | Segregate from other chemical waste classes to prevent dangerous reactions in the waste container.[7][8] |
Pre-Disposal Protocol: Waste Segregation and Containment at the Source
Proper disposal is a systematic process that begins at the point of waste generation. The following steps are critical to ensure safety and regulatory compliance.
Step 1: Identify the Waste Stream
Immediately upon generation, any material contaminated with 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile must be classified as Hazardous Chemical Waste . This includes:
-
Unused or expired pure compound.
-
Contaminated consumables such as gloves, weighing paper, pipette tips, and chromatography materials.
-
Solutions containing the compound.
Step 2: Segregate Waste by Physical Form and Chemical Class
Cross-contamination of waste streams can lead to dangerous reactions and complicates the disposal process.[6][7] Adhere strictly to the following segregation principles:
-
Solid vs. Liquid Waste: Keep solid and liquid wastes in separate, dedicated containers.[5][10]
-
Solid Waste: Includes contaminated gloves, paper towels, silica gel, and solid compound residues. Place these in a designated, labeled solid waste container.
-
Liquid Waste: Includes reaction mixtures, solvent rinses (e.g., from glassware), and solutions from analytical procedures. This waste must be collected in a container designated for Halogenated Organic Liquid Waste .[3]
-
-
Halogenated vs. Non-Halogenated: This is the most critical segregation step for this compound. Due to the chlorine atom, this waste must not be mixed with non-halogenated organic waste. This is to ensure it is sent to the correct high-temperature incineration facility capable of safely destroying organochlorines.
Step 3: Select Appropriate Waste Containers
The integrity of the waste container is paramount to preventing leaks and exposure.[11]
-
For Liquid Waste: Use a high-density polyethylene (HDPE) or glass container that is compatible with the solvents used.[8] The container must have a screw-top cap to ensure it can be hermetically sealed.[7]
-
For Solid Waste: A sturdy, sealable plastic tub or a double-bagged, puncture-resistant bag is appropriate.
-
Headspace: For liquid waste containers, leave at least 10% of the container volume as headspace to allow for vapor expansion and prevent pressure buildup.[10]
Step 4: Label Containers Clearly and Comprehensively
Improperly labeled waste is a significant safety violation. All waste containers must be labeled at the moment the first piece of waste is added. The label must include:[7][11]
-
The words "Hazardous Waste" .
-
The full chemical name: "3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile" .
-
A list of all other components in the container (e.g., "Acetonitrile," "Dichloromethane").
-
The approximate percentage of each component.
-
Relevant hazard pictograms (e.g., Toxic, Environmental Hazard).
-
The name of the principal investigator and the laboratory location.
Step-by-Step Disposal Workflow
The following workflow outlines the process from the laboratory bench to final pickup by a certified hazardous waste management service. This process ensures a self-validating system of safety and compliance.
Sources
- 1. 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile|For Research [benchchem.com]
- 2. matec-conferences.org [matec-conferences.org]
- 3. hscprep.com.au [hscprep.com.au]
- 4. tcichemicals.com [tcichemicals.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 9. otago.ac.nz [otago.ac.nz]
- 10. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 11. research.columbia.edu [research.columbia.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
